Verbascosaponin
Description
The study of Verbascosaponin is situated at the intersection of natural product chemistry and pharmacology. As a member of the vast saponin (B1150181) family, its unique structural features and biological activities make it a subject of ongoing scientific inquiry.
Natural product chemistry is a field dedicated to the isolation, structure elucidation, and synthesis of chemical compounds from natural sources. Within this discipline, saponins (B1172615) represent a diverse group of glycosides, characterized by their soap-like foaming properties in aqueous solutions. They are broadly classified based on the chemical nature of their aglycone, or non-sugar, portion.
Saponins are primarily categorized into two major groups: triterpenoid (B12794562) saponins and steroidal saponins . Triterpenoid saponins, which are more common in the plant kingdom, possess a 30-carbon aglycone backbone, while steroidal saponins have a 27-carbon steroidal aglycone. This compound falls under the category of a triterpenoid saponin .
Furthermore, saponins can be sub-classified based on the number of sugar chains attached to the aglycone. Monodesmosidic saponins have a single sugar chain, typically attached at the C-3 position of the aglycone. In contrast, bidesmosidic saponins have two sugar chains, commonly attached at the C-3 and C-28 positions. This compound is structurally classified as an oleanane-type triterpenoid saponin . The oleanane (B1240867) skeleton is a pentacyclic triterpenoid structure that is a common aglycone among saponins.
Table 1: Classification of Saponins
| Classification Criteria | Categories | Description |
|---|---|---|
| Aglycone Structure | Triterpenoid Saponins | Possess a 30-carbon aglycone backbone. |
| Steroidal Saponins | Possess a 27-carbon steroidal aglycone. | |
| Number of Sugar Chains | Monodesmosidic | One sugar chain attached to the aglycone. |
| Bidesmosidic | Two sugar chains attached to the aglycone. |
The academic interest in this compound stems from its status as a bioactive compound. Bioactive compounds are substances that have a biological effect on living organisms, tissues, or cells. Triterpenoid saponins, as a class, are known for a wide range of pharmacological activities, and this compound is no exception.
Key bioactive properties of this compound that have been investigated include:
Anti-inflammatory Activity : Research has demonstrated that this compound exhibits anti-inflammatory effects nih.govtandfonline.comnih.gov. Studies suggest that it may exert this activity by diminishing cyclooxygenase activity tandfonline.com.
Antimicrobial Activity : this compound has also been noted for its antimicrobial properties against certain bacterial and fungal strains nih.gov. This has led to investigations into its potential as a natural antimicrobial agent.
The presence of these biological activities makes this compound a molecule of interest for further research in the development of new therapeutic agents.
Table 2: Investigated Bioactive Properties of this compound
| Bioactive Property | Description |
|---|---|
| Anti-inflammatory | Demonstrated ability to reduce inflammation, potentially through the inhibition of cyclooxygenase activity tandfonline.com. |
| Antimicrobial | Shows inhibitory effects against various bacterial and fungal pathogens nih.gov. |
The current research landscape for this compound is multifaceted, encompassing its isolation, characterization, and the exploration of its biological activities. Key areas of ongoing research include:
Isolation and Structural Elucidation : A significant portion of research focuses on the isolation of this compound from various plant species, particularly those belonging to the Verbascum genus, commonly known as mullein nih.govnih.gov. Advanced analytical techniques, such as High-Performance Liquid Chromatography (HPLC), are employed for the purification and quantification of this compound from plant extracts.
Pharmacological Investigations : The anti-inflammatory and antimicrobial properties of this compound continue to be a major focus of pharmacological studies nih.govtandfonline.comnih.gov. Research is ongoing to understand the mechanisms of action underlying these effects and to evaluate its potential in various experimental models.
Biosynthesis : While the complete biosynthetic pathway of many saponins is still under investigation, research into the biosynthesis of related triterpenoids provides a foundation for understanding how this compound is produced in plants. This area of study is crucial for the potential biotechnological production of this compound.
The collective efforts in these research areas aim to provide a comprehensive understanding of this compound, from its chemical properties to its potential applications in medicine and other fields. The ongoing studies are essential for unlocking the full potential of this bioactive natural product.
Structure
2D Structure
Properties
CAS No. |
74163-66-9 |
|---|---|
Molecular Formula |
C54H88O21 |
Molecular Weight |
1073.3 g/mol |
IUPAC Name |
(2S,3R,4R,5R,6S)-2-[(2R,3S,4R,5R,6S)-4,5-dihydroxy-6-[(2R,3R,4S,5R,6R)-5-hydroxy-2-[[(4S,5R,8R,9R,10S,13S,14R,18R)-9-(hydroxymethyl)-4,5,9,13,20,20-hexamethyl-24-oxahexacyclo[15.5.2.01,18.04,17.05,14.08,13]tetracos-15-en-10-yl]oxy]-6-methyl-3-[(2S,3R,4R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-4-yl]oxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-methyloxane-3,4,5-triol |
InChI |
InChI=1S/C54H88O21/c1-24-32(58)35(61)38(64)44(68-24)73-41-27(21-56)71-46(40(66)37(41)63)74-42-33(59)25(2)69-47(43(42)75-45-39(65)36(62)34(60)26(20-55)70-45)72-31-11-12-49(5)28(50(31,6)22-57)9-13-51(7)29(49)10-14-54-30-19-48(3,4)15-17-53(30,23-67-54)18-16-52(51,54)8/h10,14,24-47,55-66H,9,11-13,15-23H2,1-8H3/t24-,25+,26-,27+,28+,29+,30+,31-,32-,33+,34?,35+,36+,37+,38+,39+,40+,41+,42-,43+,44-,45-,46-,47-,49-,50-,51+,52-,53?,54?/m0/s1 |
InChI Key |
FFKHYLGULXFXII-PYSZZYHCSA-N |
SMILES |
CC1C(C(C(C(O1)OC2C(OC(C(C2O)O)OC3C(C(OC(C3OC4C(C(C(C(O4)CO)O)O)O)OC5CCC6(C(C5(C)CO)CCC7(C6C=CC89C7(CCC1(C8CC(CC1)(C)C)CO9)C)C)C)C)O)CO)O)O)O |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](O[C@H]([C@@H]([C@H]2O)O)O[C@H]3[C@@H]([C@H](O[C@H]([C@@H]3O[C@H]4[C@@H]([C@@H](C([C@@H](O4)CO)O)O)O)O[C@H]5CC[C@]6([C@H]([C@]5(C)CO)CC[C@@]7([C@@H]6C=CC89[C@]7(CCC1([C@H]8CC(CC1)(C)C)CO9)C)C)C)C)O)CO)O)O)O |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(OC(C(C2O)O)OC3C(C(OC(C3OC4C(C(C(C(O4)CO)O)O)O)OC5CCC6(C(C5(C)CO)CCC7(C6C=CC89C7(CCC1(C8CC(CC1)(C)C)CO9)C)C)C)C)O)CO)O)O)O |
Synonyms |
verbascosaponin |
Origin of Product |
United States |
Occurrence and Botanical Distribution of Verbascosaponin
Genetic Factors
Genetic diversity within a plant species can lead to significant variations in the chemical composition, including the saponin (B1150181) content. frontiersin.orgnih.gov Different populations or varieties of the same plant species may exhibit different profiles of secondary metabolites due to their unique genetic makeup. frontiersin.org For instance, studies on Verbascum have revealed considerable phenotypical variation, which is linked to their ability to grow in a wide range of habitats. mdpi.com This variation extends to the production of phytochemicals. wikipedia.org Hybrids of Verbascum species are also common, which can lead to novel combinations and concentrations of compounds like verbascosaponin. wikipedia.org Research into the genetic diversity of plant populations has shown that variations can exist at both the species and population levels, affecting the biosynthesis of compounds. nih.gov
Environmental Factors
Environmental conditions play a crucial role in the production and accumulation of saponins (B1172615) in plants. nih.govnih.gov These factors can cause stress, which often triggers a defense response in the plant, leading to an increased synthesis of secondary metabolites. nih.gov
Water Availability: Studies on Verbascum songaricum have indicated that reduced irrigation can lead to an increase in certain secondary metabolites, such as phenolic acids and flavonoids. nih.gov While this study did not measure this compound directly, it is plausible that water stress could similarly influence its accumulation.
Soil Composition: The nutrient profile of the soil is a critical factor. The availability of macronutrients (like nitrogen, phosphorus, potassium) and micronutrients, as well as the soil's organic matter content, can influence the plant's metabolic pathways. researchgate.netresearchgate.net Research on Verbascum songaricum has shown a correlation between environmental factors, including soil properties like nitrogen and organic matter content, and the production of essential oils. mdpi.comresearchgate.net This suggests that soil fertility and composition likely impact the biosynthesis of other secondary metabolites, including saponins. Verbascum species often thrive in well-drained, even poor, soils, which can affect their phytochemical profile. researchgate.netnih.govsemanticscholar.org
Elicitors: The biosynthesis of saponins can be stimulated by the application of elicitors, which are compounds that trigger a defense response in the plant. Jasmonates (like methyl jasmonate) and salicylates are well-known elicitors that have been shown to enhance saponin production in various plant cell cultures. wikipedia.orgresearchgate.net This suggests that external stimuli and stress signals can directly ramp up the production pathways for compounds like this compound.
Below is a summary of environmental factors and their likely influence on the accumulation of saponins, including this compound, in plants.
| Factor | Potential Influence on Saponin Accumulation | Research Context |
| Water Stress | May increase the concentration of secondary metabolites. | Studies on Verbascum songaricum showed increased phenolics and flavonoids under reduced irrigation. nih.gov |
| Light Intensity | Affects overall plant growth and secondary metabolite production. High intensity can be beneficial up to a point. | General plant physiology and studies on various species show a direct link between light and phytochemical production. mdpi.com |
| Temperature | Influences metabolic rates and can affect the transition between growth phases, impacting chemical synthesis. | General plant science indicates temperature is a key regulator of plant processes. nih.govmdpi.com |
| Soil Nutrients | The availability of nutrients like nitrogen and organic matter can modulate the production of secondary metabolites. | Studies on Verbascum have linked soil properties to the yield of other phytochemicals like essential oils. mdpi.comfrontiersin.orgresearchgate.net |
| Elicitors | Application of elicitors like methyl jasmonate can significantly boost saponin synthesis. | Research on various plant cell cultures demonstrates enhanced saponin production. wikipedia.orgresearchgate.net |
This table provides a general overview based on available research on Verbascum and other saponin-producing plants. Direct quantitative data for this compound specifically is limited.
Biosynthetic Pathways and Regulation of Verbascosaponin
Precursor Pathways for Triterpenoid (B12794562) Saponin (B1150181) Core Structure
The biosynthesis of the C30 triterpenoid core of verbascosaponin originates from the isoprenoid pathway. frontiersin.org Isoprenoids, also known as terpenoids, are a vast class of natural products built from five-carbon (C5) isoprene (B109036) units. genome.jpnih.gov The initial assembly of these fundamental building blocks occurs via two distinct pathways in plants, the mevalonate (B85504) (MVA) pathway and the methylerythritol phosphate (B84403) (MEP) pathway. For triterpenoid saponins (B1172615), the cytosolic MVA pathway is the primary contributor. frontiersin.orgnih.gov
The MVA pathway, operating in the plant cell's cytosol, is responsible for producing the precursors for triterpenoid saponins. genome.jpnih.gov The pathway commences with the condensation of three acetyl-CoA molecules to form 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA). This molecule is then reduced to mevalonic acid (MVA) by the enzyme HMG-CoA reductase (HMGR), which is a key rate-limiting step in the pathway. mdpi.com Following a series of phosphorylation and decarboxylation reactions catalyzed by enzymes including mevalonate kinase (MK), phosphomevalonate kinase (PMK), and mevalonate-5-pyrophosphate decarboxylase (MDC), MVA is converted into the C5 isoprenoid unit, isopentenyl pyrophosphate (IPP). frontiersin.orgresearchgate.net
IPP is the universal C5 precursor for all isoprenoids. nih.govnih.gov An isomerase enzyme converts a portion of the IPP into its more reactive allylic isomer, dimethylallyl pyrophosphate (DMAPP). nih.govfrontiersin.org These two C5 units, IPP and DMAPP, are the fundamental building blocks for higher-order isoprenoids. genome.jp
The formation of the triterpenoid skeleton proceeds through sequential head-to-tail condensations:
One molecule of IPP and one molecule of DMAPP are joined by geranyl diphosphate (B83284) synthase (GPS) to form the C10 compound geranyl pyrophosphate (GPP). researchgate.net
GPP is then condensed with another molecule of IPP by farnesyl pyrophosphate synthase (FPS) to yield the C15 compound farnesyl pyrophosphate (FPP). researchgate.netresearchgate.net
In the first committed step towards triterpenoid synthesis, two molecules of FPP are joined head-to-head by the enzyme squalene (B77637) synthase (SS) to produce the C30 hydrocarbon, squalene. researchgate.net
Squalene then undergoes epoxidation by squalene epoxidase (SE), forming 2,3-oxidosqualene (B107256). nih.govresearchgate.net This molecule is the final acyclic precursor for the cyclization reactions that generate the diverse array of triterpenoid scaffolds. nih.gov
Glycosylation Mechanisms and Sugar Moiety Attachment in this compound Biosynthesis
Following the formation of the triterpenoid aglycone (the non-sugar core), the structure undergoes extensive tailoring, most notably through glycosylation. This process involves the attachment of sugar moieties to the core structure, which is critical for the solubility and biological properties of the resulting saponin.
In the biosynthesis of triterpenoid saponins like this compound, glycosylation is primarily catalyzed by a large family of enzymes known as UDP-dependent glycosyltransferases (UGTs). frontiersin.orgnih.gov These enzymes transfer a sugar residue, such as glucose, galactose, or rhamnose, from an activated sugar donor, typically a UDP-sugar, to a specific position on the aglycone. For oleanane-type saponins found in Verbascum species, the sugar chains are commonly attached at the C-3 position of the aglycone. fabad.org.tr The process can be sequential, with multiple UGTs adding different sugars in a specific order to build a complex oligosaccharide chain. The specific UGTs responsible for the precise glycosylation pattern of this compound have not been fully characterized but are a subject of ongoing research in related plant species.
Enzymatic Steps and Putative Enzyme Identification in this compound Synthesis
The complete synthesis of this compound involves a cascade of enzymatic reactions. While the specific enzymes for every step in the Verbascum species have not all been isolated and characterized, their identities can be inferred from studies on the biosynthesis of other oleanane-type saponins in various plants. frontiersin.orgmdpi.com The key enzyme classes involved are oxidosqualene cyclases (OSCs), cytochrome P450 monooxygenases (P450s), and UDP-glycosyltransferases (UGTs). nih.gov
Cyclization: The cyclization of 2,3-oxidosqualene is a critical branching point. An oxidosqualene cyclase known as β-amyrin synthase (β-AS) catalyzes the cyclization of 2,3-oxidosqualene to form β-amyrin, the pentacyclic triterpenoid core characteristic of the oleanane (B1240867) family, to which this compound belongs. nih.govmdpi.com
Oxidation: The β-amyrin skeleton is then decorated by cytochrome P450 monooxygenases (P450s). These enzymes introduce hydroxyl groups and other functionalities at various positions on the triterpenoid ring structure, creating the specific aglycone. frontiersin.orgnih.gov
Glycosylation: As described previously, UGTs attach the sugar chains to the modified aglycone to complete the saponin structure. nih.gov
Putative genes encoding these enzymes are often identified through transcriptomic analysis of saponin-producing plants. frontiersin.orgmdpi.com
Table 1: Key Enzyme Classes in Triterpenoid Saponin Biosynthesis
Molecular Regulation of this compound Biosynthesis
The production of this compound is a highly regulated process controlled at the molecular level, primarily through the expression of the genes encoding the biosynthetic enzymes. Environmental cues and developmental stage can influence the rate of synthesis by modulating gene expression. numberanalytics.com The regulation is often mediated by transcription factors that bind to promoter regions of biosynthetic genes, thereby activating or repressing their transcription. numberanalytics.com
Gene expression profiling is a powerful technique used to understand the regulation of metabolic pathways like that of this compound. nih.govwikipedia.org By measuring the abundance of messenger RNA (mRNA) transcripts for specific enzymes, researchers can get a snapshot of gene activity in a particular tissue or at a specific time. news-medical.net
Transcriptome analysis, often using technologies like RNA-sequencing (RNA-Seq), allows for a global view of gene expression. frontiersin.orgmdpi.com In studies of saponin-producing plants, researchers have compared the transcriptomes of different organs (e.g., roots versus leaves) or plants at different developmental stages to identify candidate genes involved in saponin biosynthesis. frontiersin.orgnih.gov Genes whose expression levels are highly correlated with the accumulation of saponins are considered strong candidates for involvement in the pathway. mdpi.com For instance, studies on Anemone flaccida identified numerous unigenes encoding enzymes of the MVA pathway, P450s, and UGTs that were differentially expressed in rhizomes compared to leaves, consistent with the accumulation of triterpenoid saponins in the rhizomes. frontiersin.org This approach allows for the identification of the specific gene family members (isoforms) that are likely responsible for catalyzing the steps toward the synthesis of specific compounds like this compound.
Table 2: Chemical Compounds Mentioned
Transcriptional and Post-Transcriptional Regulatory Elements
The biosynthesis of this compound, as a member of the triterpenoid saponin class, is a complex process that is tightly regulated at multiple levels to control the timing, location, and amount of its production within the plant. nih.gov While research specifically targeting the regulatory networks of this compound is still emerging, the extensive studies on other triterpenoid saponins in various plant species provide a robust framework for understanding its regulation. The control is primarily exerted at the transcriptional level through the action of transcription factors (TFs), often in response to internal developmental cues and external stimuli like phytohormones. nih.govmdpi.com Post-transcriptional mechanisms also contribute an additional layer of regulatory complexity. mdpi.com
Transcriptional Regulation
The expression of genes encoding the enzymes of the saponin biosynthetic pathway is orchestrated by a sophisticated network of transcription factors. nih.gov Phytohormones, particularly jasmonates like methyl jasmonate (MeJA), are key signaling molecules that can trigger the expression of these regulatory TFs, thereby inducing the entire biosynthetic pathway. mdpi.comnih.gov Several families of transcription factors have been identified as crucial regulators of triterpenoid saponin biosynthesis. mdpi.comscielo.broup.com
Key transcription factor families involved include:
Basic Helix-Loop-Helix (bHLH): These TFs are prominent positive regulators. mdpi.comnih.gov In the model legume Medicago truncatula, the JA-inducible bHLH transcription factors TSAR1 and TSAR2 have been shown to activate the genes for non-hemolytic and hemolytic triterpenoid saponins, respectively. mdpi.comoup.com Their overexpression leads to a significant increase in the accumulation of these saponins. oup.com These TFs can activate genes encoding key enzymes of the upstream mevalonate (MVA) pathway, such as 3-hydroxy-3-methylglutaryl-CoA reductase (HMGR), as well as downstream pathway genes, demonstrating their role as master regulators. oup.com
MYB: The R2R3-MYB subfamily of transcription factors is heavily involved in regulating terpenoid biosynthesis. oup.comoup.com They can function as both activators and repressors. For example, in Panax notoginseng, PnMYB1 acts as a positive modulator, while PnMYB4 functions as a repressor of saponin biosynthesis by directly binding to the promoters of key biosynthetic genes. oup.com
WRKY: This family of TFs often works in concert with other factors to modulate secondary metabolism. mdpi.comscielo.br A MeJA-inducible WRKY transcription factor was identified as a positive regulator of ginsenoside biosynthesis in American ginseng. mdpi.com
APETALA2/Ethylene Response Factor (AP2/ERF): These TFs are also known to positively regulate triterpenoid saponin biosynthesis, often as part of the response to jasmonate signaling. mdpi.com
Basic Leucine Zipper (bZIP): While many TFs act as activators, bZIP factors have been identified as negative regulators. In M. truncatula, bZIP17 and bZIP60 were found to suppress JA-dependent saponin synthesis by inhibiting the activity of the TSAR1 and TSAR2 activators. mdpi.com
This interplay between positive and negative regulators allows for the fine-tuning of saponin production in response to the plant's physiological needs and environmental conditions. nih.gov
| Transcription Factor (Example) | Family | Function | Target Plant/Pathway | Reference(s) |
| TSAR1 | bHLH | Positive regulator | Medicago truncatula (Non-hemolytic saponins) | mdpi.comoup.comnih.gov |
| TSAR2 | bHLH | Positive regulator | Medicago truncatula (Hemolytic saponins) | mdpi.comoup.comnih.gov |
| TSAR3 | bHLH | Positive regulator | Medicago truncatula (Seed-specific hemolytic saponins) | mdpi.comnih.gov |
| PnMYB1 | R2R3-MYB | Positive regulator | Panax notoginseng (Ginsenosides) | oup.com |
| PnMYB4 | R2R3-MYB | Negative regulator | Panax notoginseng (Ginsenosides) | oup.com |
| bZIP17 / bZIP60 | bZIP | Negative regulators | Medicago truncatula (Saponins) | mdpi.com |
Post-Transcriptional Regulatory Elements
Gene expression is also controlled after the DNA has been transcribed into messenger RNA (mRNA). wikipedia.org These post-transcriptional regulatory mechanisms add another layer of control, fine-tuning protein production from mRNA transcripts. mdpi.com While this area is less explored for saponin biosynthesis compared to transcriptional control, evidence suggests its importance. mdpi.comfrontiersin.org Potential mechanisms include:
MicroRNAs (miRNAs): These are small, non-coding RNA molecules that can bind to mRNA, leading to its degradation or the repression of its translation into a protein. mdpi.com miRNAs have been reported to be involved in the regulation of terpenoid biosynthesis and accumulation in plants, although specific miRNAs targeting this compound pathway genes have yet to be identified. mdpi.com
Alternative Splicing: This process can generate multiple different proteins from a single gene by varying how the mRNA is processed. frontiersin.org It has been shown to play a critical role in other secondary metabolite pathways, such as lignin (B12514952) biosynthesis, by affecting the function of both regulatory and enzymatic proteins. frontiersin.org It is plausible that this mechanism also contributes to the regulation of the complex this compound pathway.
Metabolic Engineering Strategies for Enhanced this compound Production
The low yield of many valuable secondary metabolites, including saponins, from their native plant sources often limits their large-scale application. ugent.be Metabolic engineering offers a powerful and promising approach to increase the production of desired compounds like this compound. wikipedia.orgnih.gov This involves the targeted modification of genetic and regulatory processes within an organism to optimize metabolic pathways and enhance the output of a specific substance. wikipedia.org Strategies can be applied either in the native plant (or its cell cultures) or by transferring the biosynthetic pathway into a microbial host (heterologous production). ugent.beresearchgate.net
Enhancing Precursor Supply A crucial strategy is to increase the availability of the fundamental precursors required for biosynthesis. Triterpenoid saponins are derived from the MVA pathway, which produces the precursor 2,3-oxidosqualene. mdpi.comresearchgate.net The enzyme HMGR is a key rate-limiting step in this pathway. oup.com Engineering the MVA pathway to channel more metabolic flux towards 2,3-oxidosqualene can significantly boost the final saponin yield. This can be achieved by overexpressing genes for rate-limiting enzymes like HMGR or by upregulating transcription factors that control the entire upstream pathway. oup.comnih.gov
Overexpression of Biosynthetic and Regulatory Genes A direct approach involves the overexpression of genes encoding the key enzymes directly involved in the saponin biosynthetic pathway. researchgate.net This includes:
Oxidosqualene Cyclases (OSCs): These enzymes catalyze the first committed step, cyclizing 2,3-oxidosqualene into the specific triterpene backbone (e.g., β-amyrin). mdpi.comresearchgate.net
Tailoring Enzymes: Subsequent modifications to the triterpene skeleton are carried out by enzymes like Cytochrome P450 monooxygenases (CYP450s), which add hydroxyl groups, and UDP-glycosyltransferases (UGTs), which attach sugar moieties. mdpi.comresearchgate.net
A more sophisticated and often more effective strategy is to overexpress the master regulatory transcription factors (e.g., bHLH or MYB family members) that control these biosynthetic genes. oup.comoup.com Overexpressing a single transcription factor can coordinately upregulate the expression of multiple pathway genes, leading to a substantial and balanced increase in the production of the final saponin product. oup.com
Heterologous Production in Microbial Hosts Recent advances in synthetic biology have enabled the transfer of entire plant biosynthetic pathways into microorganisms like the yeast Saccharomyces cerevisiae. ugent.beresearchgate.net This approach, known as heterologous production, offers several advantages, including rapid growth, production in controlled fermenters, and simpler purification processes. ugent.benih.gov To produce triterpenoid saponins in yeast, genes encoding the necessary plant enzymes (OSCs, CYP450s, UGTs) are introduced into a yeast strain that has often been engineered for high precursor flux. researchgate.netnih.gov For instance, researchers have successfully established yeast platforms for producing high levels of saponin building blocks like β-amyrin and have even created novel saponin structures through combinatorial biosynthesis. ugent.be Overexpressing transcription factors like Rap1 in yeast has been shown to boost triterpenoid production by enhancing both precursor supply and the expression of the introduced heterologous genes. nih.gov
| Strategy | Description | Example Target(s) | Reference(s) |
| Enhancing Precursor Supply | Increasing the metabolic flux towards the common precursor, 2,3-oxidosqualene. | Overexpression of MVA pathway enzymes like HMGR. | oup.comnih.gov |
| Overexpression of Biosynthetic Genes | Increasing the levels of key enzymes in the saponin pathway. | Overexpression of oxidosqualene cyclases (OSCs), Cytochrome P450s (CYP450s), and UDP-glycosyltransferases (UGTs). | mdpi.comresearchgate.netnih.gov |
| Overexpression of Regulatory Genes | Using a master-switch transcription factor to upregulate the entire pathway. | Overexpression of bHLH factors (e.g., TSAR1, TSAR2) or MYB factors. | oup.comoup.com |
| Heterologous Production | Reconstructing the biosynthetic pathway in a microbial host like yeast. | Transfer of plant OSC, CYP450, and UGT genes into Saccharomyces cerevisiae. | ugent.beresearchgate.netnih.gov |
| Transient Expression in Plants | Rapidly testing gene function and producing compounds in a non-native plant host. | Expression of saponin biosynthesis genes in Nicotiana benthamiana. | nih.govnih.gov |
Compound and Gene Name Directory
| Name | Type |
| This compound | Triterpenoid Saponin |
| 2,3-oxidosqualene | Triterpenoid Precursor |
| β-amyrin | Triterpene Skeleton |
| Lupeol | Triterpene Skeleton |
| Oleanolic Acid | Triterpenoid Sapogenin |
| 3-hydroxy-3-methylglutaryl-CoA reductase (HMGR) | Enzyme |
| Oxidosqualene Cyclase (OSC) | Enzyme |
| Cytochrome P450 monooxygenase (CYP450) | Enzyme |
| UDP-glycosyltransferase (UGT) | Enzyme |
| TSAR1, TSAR2, TSAR3 | bHLH Transcription Factors |
| PnMYB1, PnMYB4 | MYB Transcription Factors |
| bZIP17, bZIP60 | bZIP Transcription Factors |
| Rap1 | Transcription Factor |
| Methyl Jasmonate (MeJA) | Phytohormone |
Extraction and Isolation Methodologies for Verbascosaponin
Conventional Extraction Techniques for Saponins (B1172615)
Traditional methods for extracting saponins, including verbascosaponin, have been widely used due to their simplicity and cost-effectiveness. ijbsac.org These methods typically involve the use of organic solvents to isolate the desired compounds from the plant matrix. ijbsac.org
Maceration and Percolation Optimizations for this compound
Maceration involves soaking the plant material in a solvent for a specific period, allowing the soluble compounds to dissolve. researchgate.net It is a straightforward process often conducted at room temperature. researchgate.netuobasrah.edu.iq For this compound extraction, this typically involves using a polar solvent like methanol (B129727) or ethanol (B145695). The efficiency of maceration can be influenced by factors such as the particle size of the plant material, the solvent-to-solid ratio, temperature, and duration of soaking. uobasrah.edu.iq While simple, maceration can be time-consuming, often requiring several days to achieve a satisfactory yield. researchgate.net
Percolation offers a more efficient alternative to simple maceration. pinesherbals.com In this continuous process, a fresh solvent is slowly passed through the powdered plant material packed in a column called a percolator. researchgate.netdergipark.org.tr This constant flow of fresh solvent helps to maintain a concentration gradient, driving more of the target compound into the solvent. pinesherbals.com For this compound, this method can lead to a more exhaustive extraction compared to maceration in a shorter time frame. philadelphia.edu.jo Optimization of percolation involves controlling the flow rate of the solvent and ensuring uniform packing of the plant material to prevent channeling. pinesherbals.comphiladelphia.edu.jo
| Feature | Maceration | Percolation |
| Principle | Soaking of plant material in a solvent. researchgate.net | Continuous flow of fresh solvent through plant material. researchgate.net |
| Efficiency | Generally lower and slower. pinesherbals.com | Higher and faster due to continuous extraction. pinesherbals.com |
| Solvent Usage | Can be high, especially if repeated extractions are needed. ijbsac.org | Can be more efficient in solvent use. pinesherbals.com |
| Time | Typically longer, often days. researchgate.net | Generally shorter than maceration. philadelphia.edu.jo |
Soxhlet Extraction Parameters and Efficiency
Soxhlet extraction is a well-established and efficient method for the continuous extraction of compounds from solid materials. wikipedia.orgyork.ac.uk It utilizes a specialized apparatus where the solvent is repeatedly vaporized and condensed, flowing over the plant material contained in a thimble. wikipedia.org This process ensures that the material is constantly extracted with fresh, hot solvent, which can significantly increase extraction efficiency, particularly for compounds with limited solubility. wikipedia.org
Key parameters that influence the efficiency of Soxhlet extraction for this compound include the choice of solvent, the temperature of the heating mantle, and the duration of the extraction cycles. bcluae.com Methanol is a commonly used solvent for saponin (B1150181) extraction due to its polarity. globalresearchonline.net The extraction time is typically several hours, with the solvent cycling through the apparatus multiple times to ensure exhaustive extraction. york.ac.ukepa.gov While highly efficient, a major drawback of Soxhlet extraction is the potential for thermal degradation of heat-sensitive compounds like some saponins due to prolonged exposure to high temperatures. ijbsac.org
Advanced and Green Extraction Approaches
In recent years, there has been a shift towards more advanced and environmentally friendly extraction techniques that offer advantages such as reduced solvent consumption, shorter extraction times, and higher yields. crsubscription.comnih.gov
Supercritical Fluid Extraction (SFE) of this compound
Supercritical fluid extraction (SFE) is a green technology that employs a supercritical fluid, most commonly carbon dioxide (CO2), as the extraction solvent. mdpi.comnih.gov A substance becomes a supercritical fluid when it is heated and pressurized above its critical point, exhibiting properties of both a liquid and a gas. wikipedia.org Supercritical CO2 is non-toxic, non-flammable, and can be easily removed from the extract by depressurization. mdpi.comdedietrich.com
The selectivity of SFE can be finely tuned by modifying the pressure and temperature, allowing for the targeted extraction of specific compounds. wikipedia.org For polar compounds like this compound, a co-solvent such as ethanol or methanol is often added to the supercritical CO2 to increase its solvating power. wikipedia.orgmdpi.com SFE offers the advantage of extracting compounds at relatively low temperatures, which is beneficial for preserving the integrity of thermolabile saponins. mdpi.com
| Parameter | Typical Range for SFE | Impact on this compound Extraction |
| Pressure | 10-40 MPa mdpi.com | Higher pressure generally increases solvent density and solvating power. |
| Temperature | 35-60 °C mdpi.com | Affects solvent density and vapor pressure of the analyte. |
| Co-solvent | Ethanol, Methanol (5-15%) mdpi.com | Increases the polarity of supercritical CO2, enhancing the extraction of polar saponins. |
| Flow Rate | Variable | Influences the contact time between the solvent and the plant matrix. |
Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE)
Ultrasound-assisted extraction (UAE) utilizes the energy of ultrasonic waves to enhance the extraction process. mdpi.com The acoustic cavitation produced by ultrasound creates tiny, high-energy bubbles that collapse near the plant cell walls, causing cell disruption and facilitating the release of intracellular compounds into the solvent. nih.gov This leads to increased mass transfer and faster extraction rates. mdpi.com Key parameters for UAE include ultrasonic frequency and power, temperature, solvent choice, and extraction time. nih.govajol.info Studies have shown that UAE can significantly reduce extraction time and solvent consumption compared to conventional methods for saponin extraction. mdpi.com
Microwave-assisted extraction (MAE) employs microwave energy to heat the solvent and plant material, which accelerates the extraction of target compounds. sciopen.comphcogrev.com The microwave radiation causes dipolar rotation and ionic conduction of molecules within the plant cells, leading to localized heating and a rapid increase in pressure that ruptures the cell walls. sciopen.com This allows for the efficient release of bioactive compounds into the solvent. sciopen.com Factors influencing MAE efficiency include microwave power, extraction time, solvent type, and the solvent-to-sample ratio. sciopen.com MAE is known for its high efficiency, reduced extraction times, and lower solvent usage. phcogrev.comresearchgate.net
| Technique | Principle | Advantages for this compound Extraction |
| UAE | Acoustic cavitation disrupts cell walls. nih.gov | Shorter extraction time, reduced solvent consumption, suitable for thermolabile compounds. mdpi.comscientificelectronicarchives.org |
| MAE | Microwave energy causes localized heating and cell rupture. sciopen.com | Rapid extraction, higher yields, reduced solvent and energy use. sciopen.commdpi.com |
Chromatographic Isolation and Purification Strategies
Following extraction, the crude extract contains a complex mixture of compounds. Chromatographic techniques are essential for the isolation and purification of this compound from this mixture. core.ac.uk
Column chromatography is a fundamental technique used for the initial fractionation of the crude extract. globalresearchonline.netpalarch.nl The extract is loaded onto a column packed with a stationary phase, such as silica (B1680970) gel or alumina, and a mobile phase (solvent system) is passed through the column. core.ac.uk Separation is achieved based on the differential affinities of the compounds for the stationary and mobile phases. core.ac.uk The polarity of the solvent system is often gradually increased to elute compounds of increasing polarity. palarch.nl
For the purification of saponins like this compound, reversed-phase chromatography is often employed. polypeptide.com In this technique, a non-polar stationary phase (e.g., C18-bonded silica) is used with a polar mobile phase, typically a mixture of water and an organic solvent like methanol or acetonitrile (B52724). polypeptide.com This method is highly effective for separating compounds based on their hydrophobicity.
Column Chromatography Techniques (e.g., Silica Gel, Sephadex)
Column chromatography is a fundamental and widely used technique for the purification of natural products like this compound. rroij.comlongdom.org It operates on the principle of differential partitioning of compounds between a stationary phase packed in a column and a mobile phase that percolates through it. rroij.comlongdom.org
Silica Gel Chromatography:
Silica gel is a polar adsorbent and is the most common stationary phase used in normal-phase column chromatography. rroij.comlongdom.org The separation mechanism is based on the polarity of the compounds. Non-polar compounds have a weaker interaction with the polar silica gel and thus elute faster with a non-polar mobile phase. In contrast, polar compounds, such as saponins with their multiple hydroxyl groups, adsorb more strongly to the silica gel and require a more polar mobile phase for elution. libretexts.org The process involves packing a glass column with silica gel and then passing a solvent system (mobile phase) through it. rroij.comlibretexts.org The crude plant extract containing this compound is loaded onto the top of the column, and as the solvent flows through, the different components of the mixture separate based on their affinity for the silica gel. libretexts.org
Sephadex Chromatography:
Sephadex is a brand of cross-linked dextran (B179266) gel used in size-exclusion chromatography, also known as gel filtration. sigmaaldrich.com This technique separates molecules based on their size. nih.gov The Sephadex beads are porous, and smaller molecules can enter these pores, causing them to take a longer path through the column. nih.gov Larger molecules, which are excluded from the pores, travel through the interstitial space between the beads and elute first. nih.gov Sephadex LH-20, a hydroxypropylated derivative, is particularly useful for the separation of natural products, including saponins. wikipedia.org In the isolation of this compound, Sephadex chromatography is often used as a subsequent purification step after initial fractionation on silica gel to remove impurities of similar polarity but different molecular size. thieme-connect.com
High-Performance Liquid Chromatography (HPLC) for Preparative Isolation
Preparative High-Performance Liquid Chromatography (prep-HPLC) is a high-resolution purification technique that utilizes high pressure to pass the mobile phase through a column packed with small-diameter stationary phase particles (typically 3–10 µm). uhplcs.comresearchgate.net This results in highly efficient separations and is a powerful tool for isolating pure compounds from complex mixtures. researchgate.netnih.gov
For the isolation of this compound, reversed-phase HPLC is commonly employed. nih.gov In this mode, the stationary phase is non-polar (e.g., C18-modified silica), and the mobile phase is polar (e.g., a mixture of water and acetonitrile or methanol). longdom.org this compound, being a relatively polar glycoside, will have a moderate retention time, allowing for its separation from both more polar and less polar impurities. The method development for prep-HPLC often starts at an analytical scale to optimize the separation conditions before scaling up to a preparative column, which has a larger diameter to accommodate higher sample loads. ymc.co.jp The goal of preparative HPLC is to achieve high purity of the target compound in sufficient quantities for further research. uhplcs.com
Counter-Current Chromatography (CCC) and High-Speed Counter-Current Chromatography (HSCCC)
Counter-Current Chromatography (CCC) is a form of liquid-liquid partition chromatography that does not use a solid support for the stationary phase. ufrj.brwikipedia.org Instead, it utilizes two immiscible liquid phases, where one serves as the stationary phase and the other as the mobile phase. wikipedia.orgaocs.org The stationary liquid phase is retained in the column by centrifugal force. wikipedia.org This technique eliminates the irreversible adsorption of samples onto a solid support, leading to high sample recovery. wikipedia.org
High-Speed Counter-Current Chromatography (HSCCC) is an advanced form of CCC that uses a strong centrifugal force to maintain a good retention of the stationary phase, allowing for higher flow rates of the mobile phase and thus faster separations. dokumen.pubpan.olsztyn.pl HSCCC is particularly well-suited for the separation of saponins due to their surfactant properties. A suitable biphasic solvent system is selected, and the crude extract is partitioned between the two phases. In one study on the separation of saponins from Beta vulgaris, a solvent system of TBME-BuOH-ACN-H2O (1:2:1:5, v/v/v/v) was used in head-to-tail mode with a flow rate of 3 mL/min and a rotation speed of 860 rpm, achieving a stationary phase retention of 47%. pan.olsztyn.pl The choice of the solvent system is critical for achieving successful separation in CCC and HSCCC.
Other Advanced Separation Methods (e.g., Gel Permeation Chromatography)
Gel Permeation Chromatography (GPC), a type of size-exclusion chromatography, separates molecules based on their size or hydrodynamic volume in solution. wikipedia.orgchromtech.com The separation mechanism is not based on molecular weight but rather on the size of the molecule in a given solvent. researchgate.net The stationary phase consists of porous gel beads packed in a column. wikipedia.org Larger molecules that cannot enter the pores of the gel elute first, while smaller molecules that can penetrate the pores have a longer path and elute later. chromtech.comresearchgate.net
GPC is often used for the analysis of polymers but can also be applied to the purification of natural products. wikipedia.org In the context of this compound isolation, GPC can be used to separate the saponin from other compounds with significantly different molecular sizes, such as high-molecular-weight polysaccharides or low-molecular-weight phenolics. Commercial gels like Styragel (cross-linked polystyrene-divinylbenzene) and various Bio-Gel and Sephacryl media are available for GPC applications. wikipedia.orgresearchgate.net
Optimization of Extraction and Isolation Parameters for Yield and Purity of this compound
The efficiency of this compound extraction and purification is highly dependent on several parameters that need to be optimized to maximize both the yield and purity of the final product. researchgate.netnih.gov These parameters influence the solubility, stability, and chromatographic behavior of the target compound.
Key parameters that are often optimized include:
Extraction Solvent: The choice of solvent and its composition (e.g., ethanol concentration in water) significantly affects the extraction efficiency of saponins. nih.gov
Extraction Time and Temperature: These parameters influence the rate of mass transfer of the compound from the plant material to the solvent. nih.gov
Liquid-to-Solid Ratio: This ratio affects the concentration gradient and, consequently, the extraction yield. mdpi.com
Particle Size of Plant Material: Smaller particle sizes generally lead to a larger surface area for extraction, but excessively fine powders can cause issues with solvent penetration and filtration. researchgate.net
pH of the Extraction Medium: The pH can influence the solubility and stability of saponins.
Chromatographic Conditions: For purification, parameters such as the choice of stationary phase, mobile phase composition and gradient, flow rate, and column temperature are critical for achieving high resolution and purity.
Response Surface Methodology (RSM) is a statistical tool often used to optimize these extraction parameters simultaneously. nih.govscielo.br For instance, a study on the extraction of verbascoside (B1683046) (a related compound) from olive leaves optimized parameters like extraction time, liquid-solid ratio, and moisture content using RSM. mdpi.com Another study on flavonoid extraction optimized the liquid–solid ratio, ultrasonic power, ethanol concentration, and extraction time. frontiersin.org By systematically varying these parameters and analyzing the resulting yield and purity, optimal conditions can be determined to achieve the most efficient isolation of this compound.
Table 1: Optimization of Extraction Parameters for Phenolic Compounds (Illustrative Example)
| Parameter | Range Studied | Optimal Value (UAE) mdpi.com | Optimal Value (WBE) mdpi.com |
| Extraction Time | 15-150 min | 55 min | 140 s |
| Liquid-Solid Ratio | 10:1 - 50:1 mL/g | 200 mL/g | 210 mL/g |
| Moisture/Solvent Conc. | 10-50% | 20% | 30% |
| Temperature | 20-80 °C | Not specified | Not specified |
| Ultrasonic Power | Not specified | Not specified | Not specified |
| UAE: Ultrasound-Assisted Extraction; WBE: Wall-Breaking Extraction. Data is illustrative for phenolic compounds and verbascoside, not specifically this compound, but demonstrates the optimization process. |
Structural Elucidation and Spectroscopic Characterization of Verbascosaponin and Its Analogues
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
NMR spectroscopy is a cornerstone technique for the structural elucidation of natural products like Verbascosaponin. nih.gov It provides detailed information about the carbon-hydrogen framework and the spatial arrangement of atoms within the molecule. Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are essential for a complete and unambiguous assignment of the structure. nih.gov
One-Dimensional NMR (¹H-NMR, ¹³C-NMR) Analysis
One-dimensional NMR spectra, specifically proton (¹H) and carbon-13 (¹³C) NMR, offer the initial and fundamental insights into the molecular structure of this compound.
The ¹H-NMR spectrum displays the chemical shifts, integrations, and coupling patterns of all the hydrogen atoms in the molecule. youtube.com The chemical shift values indicate the electronic environment of each proton. For instance, protons attached to carbons bearing electronegative atoms like oxygen will appear at a higher chemical shift (downfield). libretexts.org The integration of each signal corresponds to the number of protons it represents. youtube.com The splitting pattern, or multiplicity (e.g., singlet, doublet, triplet), arises from the interaction with neighboring protons and provides information about the connectivity of atoms. youtube.com
The ¹³C-NMR spectrum reveals the number of unique carbon atoms in the molecule and their respective chemical environments. libretexts.org Similar to ¹H-NMR, the chemical shifts in ¹³C-NMR are influenced by the electronic environment, with carbons attached to oxygen atoms resonating at higher chemical shifts. libretexts.org Unlike ¹H-NMR, the signal intensities in a standard ¹³C-NMR spectrum are not directly proportional to the number of carbon atoms. libretexts.org
A representative, though not exhaustive, table of ¹H and ¹³C NMR data for a related compound, Verbascoside (B1683046), is provided below to illustrate the type of information obtained from these experiments. researchgate.net
| Position | ¹³C Chemical Shift (ppm) | ¹H Chemical Shift (ppm) | Multiplicity |
| Aglycone | |||
| 1 | 131.4 | - | - |
| 2 | 116.2 | 6.68 | d |
| 3 | 145.8 | - | - |
| 4 | 144.2 | - | - |
| 5 | 117.1 | 6.78 | d |
| 6 | 121.2 | 6.57 | dd |
| 7 | 71.8 | 2.77 | t |
| 8 | 36.5 | 3.85 | m |
| Caffeoyl Moiety | |||
| 1' | 127.5 | - | - |
| 2' | 115.1 | 6.92 | d |
| 3' | 146.5 | - | - |
| 4' | 149.1 | - | - |
| 5' | 116.3 | 6.78 | d |
| 6' | 123.0 | 7.05 | dd |
| 7' | 168.4 | 7.58 | d |
| 8' | 114.5 | 6.27 | d |
| Glucose Moiety | |||
| 1'' | 104.2 | 4.38 | d |
| 2'' | 75.9 | 3.45 | m |
| 3'' | 81.5 | 3.80 | t |
| 4'' | 70.5 | 4.91 | t |
| 5'' | 75.8 | 3.55 | m |
| 6'' | 62.1 | 3.70 | m |
| Rhamnose Moiety | |||
| 1''' | 102.7 | 5.18 | d |
| 2''' | 72.1 | 3.90 | dd |
| 3''' | 72.0 | 3.58 | dd |
| 4''' | 73.6 | 3.30 | t |
| 5''' | 70.4 | 3.50 | m |
| 6''' | 18.4 | 1.09 | d |
| Data adapted from studies on Verbascoside, a related phenylethanoid glycoside. The exact chemical shifts for this compound will differ. |
Two-Dimensional NMR (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry
While 1D NMR provides foundational data, 2D NMR techniques are indispensable for assembling the complete structure of complex molecules like this compound. mdpi.com These experiments reveal correlations between nuclei, allowing for the establishment of bond connectivities and spatial relationships. epfl.ch
COSY (Correlation Spectroscopy): This homonuclear experiment shows correlations between protons that are coupled to each other, typically through two or three bonds. youtube.com It is instrumental in identifying adjacent protons and thus piecing together spin systems within the molecule, such as those in the individual sugar units and the aglycone backbone. youtube.com
HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates directly bonded proton and carbon atoms. emerypharma.com By analyzing the cross-peaks in an HSQC spectrum, each proton signal can be assigned to its corresponding carbon atom, providing a direct link between the ¹H and ¹³C NMR data. emerypharma.com
HMBC (Heteronuclear Multiple Bond Correlation): This heteronuclear experiment reveals correlations between protons and carbons that are separated by two or three bonds (and sometimes four). youtube.com HMBC is particularly crucial for connecting the different structural fragments. For example, it can establish the linkages between sugar units and the aglycone, and identify quaternary carbons (carbons with no attached protons) which are not observed in HSQC spectra. epfl.ch
NOESY (Nuclear Overhauser Effect Spectroscopy): Unlike the previous techniques that show through-bond correlations, NOESY reveals through-space interactions between protons that are physically close to each other, typically within 5 Å. libretexts.orgyoutube.com This is vital for determining the stereochemistry of the molecule, such as the relative configuration at chiral centers and the conformation of the glycosidic linkages between the sugar units. libretexts.orgacdlabs.com For instance, a NOESY correlation between a proton on one sugar unit and a proton on an adjacent sugar unit can confirm their spatial proximity and help define the three-dimensional structure. youtube.com
Together, these 2D NMR techniques provide a comprehensive map of the molecular structure of this compound, allowing for the unambiguous assignment of all proton and carbon signals and the determination of its complex stereochemistry. researchgate.net
Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio (m/z) of ions. It is essential for determining the molecular weight and elemental composition of this compound and for sequencing the sugar units through fragmentation analysis. creative-proteomics.com
Electrospray Ionization Mass Spectrometry (ESI-MS)
Electrospray ionization (ESI) is a soft ionization technique that is particularly well-suited for analyzing large, non-volatile, and thermally labile molecules like saponins (B1172615). nih.govmetwarebio.com In ESI-MS, the sample solution is sprayed through a high-voltage capillary, creating charged droplets. nih.gov As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions of the analyte molecule. nih.gov
A key advantage of ESI-MS is that it typically produces intact molecular ions (e.g., [M+H]⁺, [M+Na]⁺, or [M-H]⁻), which allows for the accurate determination of the molecular weight of this compound. mdpi.com High-resolution mass spectrometry (HRMS) coupled with ESI can provide highly accurate mass measurements, which can be used to determine the elemental formula of the compound. researchgate.net
Tandem Mass Spectrometry (MS/MS) for Glycoside Linkage Analysis
Tandem mass spectrometry (MS/MS) is a crucial technique for sequencing the oligosaccharide chains of saponins. uni-mainz.de In an MS/MS experiment, a specific precursor ion (e.g., the molecular ion of this compound) is selected in the first stage of the mass spectrometer and then subjected to fragmentation, often through collision-induced dissociation (CID). creative-proteomics.comuni-mainz.de The resulting fragment ions are then analyzed in the second stage of the mass spectrometer.
The fragmentation of glycosides in MS/MS typically occurs at the glycosidic bonds, leading to the sequential loss of sugar units. uni-mainz.de By analyzing the mass differences between the precursor ion and the various fragment ions, the sequence of the sugar residues in the oligosaccharide chain can be determined. ucdavis.edunih.govnih.gov For example, the loss of a hexose (B10828440) unit corresponds to a mass difference of 162 Da, while the loss of a deoxyhexose unit (like rhamnose) corresponds to a mass difference of 146 Da. This systematic fragmentation pattern provides definitive evidence for the composition and sequence of the carbohydrate portion of this compound. ucdavis.edunih.govnih.gov
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy
While NMR and MS provide the most detailed structural information, IR and UV-Vis spectroscopy offer valuable data on the functional groups present in this compound and its electronic properties.
Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. researchgate.net The absorption frequencies are characteristic of specific functional groups. In the case of this compound, the IR spectrum would typically show strong, broad absorption bands corresponding to hydroxyl (-OH) groups from the sugar moieties and the aglycone. researchgate.net Absorptions corresponding to C-H stretching and bending, as well as C-O stretching vibrations, would also be prominent.
Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to electronic transitions. technologynetworks.comazooptics.com The presence of chromophores, or light-absorbing groups, determines the UV-Vis absorption spectrum. wikipedia.org Saponins like this compound may exhibit UV absorption due to the presence of double bonds or other conjugated systems within the aglycone structure. glycoscience.ruacs.org The wavelength of maximum absorbance (λmax) can provide clues about the nature of the chromophore. azooptics.com
| Spectroscopic Technique | Information Provided |
| ¹H-NMR | Proton chemical shifts, coupling constants, and integration (number of protons). |
| ¹³C-NMR | Carbon chemical shifts and the number of unique carbon environments. |
| COSY | Connectivity between adjacent protons (through-bond coupling). |
| HSQC | Direct one-bond correlation between protons and carbons. |
| HMBC | Long-range (2-3 bond) correlations between protons and carbons. |
| NOESY | Through-space correlations between protons, revealing stereochemistry. |
| ESI-MS | Accurate molecular weight and elemental formula (with HRMS). |
| MS/MS | Fragmentation patterns for sequencing of the glycoside chain. |
| IR Spectroscopy | Presence of functional groups (e.g., -OH, C=C). |
| UV-Vis Spectroscopy | Presence of chromophores (e.g., conjugated systems). |
Preclinical Biological Activities and Mechanistic Investigations of Verbascosaponin
Antimicrobial Activities of Verbascosaponin
Saponins (B1172615) as a class of compounds are known for their antimicrobial properties, acting through various mechanisms to inhibit the growth of bacteria and fungi.
The direct antibacterial efficacy of isolated this compound is not extensively documented with specific minimum inhibitory concentration (MIC) values. The MIC is the lowest concentration of a substance that prevents the visible in vitro growth of a microorganism nih.govwikipedia.org.
However, studies on related compounds and plant extracts containing saponins provide some insight. For instance, verbascoside (B1683046), a phenylpropanoid glycoside often found alongside this compound, did not show direct inhibitory effects when used alone against Staphylococcus aureus and Escherichia coli at concentrations up to 200 µg/mL nih.govnih.gov. Despite this, it was found to potentiate the antibacterial action of the antibiotic gentamicin, suggesting a synergistic role in overcoming bacterial resistance nih.govnih.gov. Plant extracts rich in saponins have demonstrated antibacterial activity against various wound pathogens, indicating the potential of this class of compounds biomedpharmajournal.org.
Table 1: In vitro Antibacterial-Related Activity of Verbascoside
| Compound | Bacterial Strain | Observation | Source(s) |
|---|---|---|---|
| Verbascoside | Staphylococcus aureus | No direct inhibition alone (up to 200 µg/mL); Synergistic with gentamicin | nih.gov, nih.gov |
This table displays data for the related compound Verbascoside, as direct MIC values for this compound were not available in the provided search results.
The antifungal activity of saponins is generally attributed to their interaction with fungal cell membranes. A primary mechanism involves binding to sterols, particularly ergosterol, a key component of the fungal cell membrane mdpi.comscielo.br. This binding disrupts membrane integrity, leading to increased permeability and the leakage of vital cellular components, ultimately causing cell death nih.govnih.gov.
Other associated mechanisms of antifungal action by natural products like saponins include:
Inhibition of Cell Wall Synthesis: Interference with the synthesis of essential cell wall components like glucan or chitin (B13524) nih.gov.
Mitochondrial Disruption: Causing damage to mitochondria, which can lead to an accumulation of reactive oxygen species (ROS) and a decrease in the mitochondrial membrane potential mdpi.comnih.gov.
Inhibition of Key Enzymes: Blocking enzymes necessary for fungal survival and growth, such as thymidylate synthase, which is involved in DNA synthesis scielo.br.
Studies on specific saponins, such as theasaponin (B77562) E1 and assamsaponin A from tea seeds, have demonstrated potent activity against Candida albicans, with a reported Minimum Inhibitory Concentration (MIC) of 100 µM mdpi.com. These saponins were shown to disrupt the cell membrane, induce ROS accumulation, and damage mitochondria mdpi.com. While these mechanisms are characteristic of saponins, further research is needed to determine the specific antifungal efficacy and MIC values of this compound itself.
Anti-inflammatory Actions of this compound
This compound has demonstrated significant anti-inflammatory effects in preclinical studies, acting through the modulation of key signaling pathways and inflammatory mediators.
The anti-inflammatory activity of this compound is linked to its ability to regulate major inflammatory pathways. Like other saponins, it is thought to inhibit eicosanoid-generating enzymes such as cyclooxygenases (COX) and lipoxygenases, thereby reducing the production of pro-inflammatory prostaglandins (B1171923) and leukotrienes researchgate.net.
A critical pathway modulated by related saponins is the nuclear factor-kappa B (NF-κB) signaling cascade nih.gov. NF-κB is a transcription factor that controls the gene expression of numerous pro-inflammatory mediators, including inducible nitric oxide synthase (iNOS), COX-2, and cytokines like TNF-α and IL-6 nih.govnih.gov. Buddlejasaponin IV, a similar saponin (B1150181), was found to inhibit the activation of NF-κB by preventing the degradation of its inhibitor, IκB-α. This action blocks the translocation of the NF-κB p65 subunit into the nucleus, thus suppressing the expression of inflammatory genes nih.gov.
Furthermore, studies on this compound A suggest a possible corticoid-like mechanism of action, as its anti-inflammatory effect was significantly reduced by actinomycin (B1170597) D, an inhibitor of mRNA synthesis researchgate.netresearchgate.net.
The anti-inflammatory potential of this compound has been validated in established experimental models. In an in vivo model of 12-O-tetradecanoylphorbol-13-acetate (TPA)-induced mouse ear edema, both this compound and its analogue, this compound A, showed excellent anti-inflammatory activity researchgate.net.
In vitro models, such as lipopolysaccharide (LPS)-stimulated macrophage cell lines (e.g., RAW 264.7), are commonly used to screen for anti-inflammatory compounds nih.gov. In these models, the compound's ability to suppress the production of inflammatory markers like nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), and various cytokines (TNF-α, IL-1β, IL-6) is measured nih.gov. While specific data for this compound in these cell models is not detailed in the provided results, phenylpropanoid glycosides, the broader class to which this compound belongs, are known to inhibit macrophage activity and reduce the production of inflammatory mediators researchgate.net.
Table 2: Anti-inflammatory Activity of this compound
| Compound | Model | Measurement | Result | Source(s) |
|---|---|---|---|---|
| This compound | TPA-induced mouse ear edema | ID₅₀ (Inhibitory Dose, 50%) | 0.18 mmol/ear | researchgate.net |
| This compound A | TPA-induced mouse ear edema | ID₅₀ (Inhibitory Dose, 50%) | 0.32 mmol/ear | researchgate.net |
Anticancer and Antiproliferative Effects of this compound
This compound has been identified as a component in plant extracts showing antiproliferative effects against cancer cells. The primary mechanism appears to involve the induction of programmed cell death, or apoptosis.
In vitro studies using extracts from Scrophularia oxysepala, which contain this compound, demonstrated significant antiproliferative activity against the MCF-7 human breast cancer cell line. Notably, this cytotoxic effect appeared to be selective for cancer cells, with no adverse effects observed on normal cells in the study researchgate.net.
The mechanism underlying this anticancer effect is linked to the induction of apoptosis through the intrinsic mitochondrial pathway ijpsonline.com. This is supported by findings that show an upregulation in the mRNA expression of caspase-9 (an initiator caspase in the intrinsic pathway) and caspase-3 (an executioner caspase) in treated MCF-7 cells. The activation of this pathway is often regulated by the p53 tumor suppressor protein, which plays a crucial role in initiating cell cycle arrest and apoptosis in response to cellular stress ijpsonline.com.
While specific IC₅₀ values (the concentration required to inhibit the growth of 50% of cells) for this compound across a wide range of cancer cell lines are not available in the provided search results, its involvement in pro-apoptotic mechanisms in breast cancer cells has been established.
Table 3: Anticancer and Antiproliferative Effects of this compound-Containing Extract
| Cell Line | Cancer Type | Observed Effect | Implied Mechanism | Source(s) |
|---|
Induction of Apoptosis in Cancer Cell Lines (In vitro Models)
This compound has been identified as a component in plant extracts that can induce apoptosis, or programmed cell death, in various cancer cell lines through in vitro studies. jrespharm.com Apoptosis is a critical mechanism for controlling the proliferation of cancer cells, and its induction is a key strategy for many anti-cancer therapies. nih.govphcogj.com
Research on fractions of Scrophularia oxysepala, which contain this compound, demonstrated the induction of apoptosis in MCF-7 human breast cancer cells. jrespharm.comresearchgate.net The mechanism in these cells was suggested to involve the intrinsic mitochondrial pathway, confirmed by an increased expression of Caspase-9 mRNA. researchgate.net This pathway ultimately converges on the activation of executioner caspases like caspase-3. researchgate.net
In studies using verbascoside, a structurally related compound, on human colorectal cancer (CRC) cell lines (HCT-116 and HT-29), treatment led to a significant increase in apoptosis. nih.gov This effect was linked to the activation of the HIPK2–p53 signaling pathway. nih.gov The treatment enhanced the expression of pro-apoptotic proteins such as HIPK2, p53, and Bax, while decreasing the levels of the anti-apoptotic protein Bcl-2. nih.gov Similarly, in glioblastoma U87 cells, a related compound promoted apoptosis by increasing the expression of Bax, cleaved caspase-3, and cleaved PARP, and reducing the expression of anti-apoptotic proteins like Bcl-2 and survivin. mdpi.com
The induction of apoptosis is often characterized by morphological and biochemical changes, including cell shrinkage, chromatin condensation, and DNA fragmentation. researchgate.net The ability of this compound-containing extracts to trigger these events underscores its potential as a pro-apoptotic agent in cancer research.
Table 1: In Vitro Apoptotic Effects of this compound and Related Compounds This table is interactive. Click on headers to sort.
| Cell Line | Cancer Type | Observed Effects | Associated Pathway | Citation |
|---|---|---|---|---|
| MCF-7 | Breast Cancer | Induction of apoptosis, increased Caspase-9 expression. | Intrinsic Mitochondrial Pathway | jrespharm.comresearchgate.net |
| HCT-116 | Colorectal Cancer | Increased apoptosis, elevated HIPK2, p53, Bax; decreased Bcl-2. | HIPK2–p53 Signaling | nih.gov |
| HT-29 | Colorectal Cancer | Increased apoptosis, elevated HIPK2, p53, Bax; decreased Bcl-2. | HIPK2–p53 Signaling | nih.gov |
Cell Cycle Arrest Mechanisms
Cell cycle arrest is a crucial mechanism to halt the uncontrolled proliferation of cancer cells. oncotarget.comfrontiersin.org This process prevents cells from progressing through the different phases of division (G1, S, G2, M), providing an opportunity for DNA repair or, if the damage is too severe, the initiation of apoptosis. oncotarget.comnih.gov The cell cycle is tightly regulated by a complex network of proteins, including cyclins and cyclin-dependent kinases (CDKs). oncotarget.com
While this compound has demonstrated clear anti-proliferative effects, the specific mechanisms of cell cycle arrest are an area of ongoing investigation. The inhibition of proliferation in cancer cells is often achieved by inducing a halt at specific checkpoints, such as the G1/S or G2/M transitions. ccb-stejarul.rotandfonline.com For instance, studies on other natural compounds have shown that they can arrest the cell cycle in the G2/M phase by decreasing the expression of key regulatory proteins like Cyclin B1 and CDK1. ebrary.netnih.gov
The p53 tumor suppressor pathway plays a central role in mediating cell cycle arrest in response to cellular stress. nih.gov Activation of p53 can lead to the transcription of CDK inhibitors like p21, which can halt the cell cycle at the G1/S checkpoint. frontiersin.orgccb-stejarul.ro Given that this compound-related compounds can activate the p53 pathway to induce apoptosis, it is plausible that this pathway also contributes to cell cycle arrest, although direct evidence specifically for this compound is still emerging. nih.gov The disruption of signaling pathways that drive proliferation, such as the STAT3 pathway inhibited by a this compound-related compound, can also lead to cell cycle arrest. mdpi.com
Inhibition of Cell Proliferation and Migration
This compound and its related compounds have been shown to inhibit the proliferation, migration, and invasion of various cancer cells in preclinical studies. These processes are hallmarks of cancer progression and metastasis.
In glioblastoma cells (U87), the related compound verbascoside was found to decrease cell proliferation, migration, and invasion. mdpi.com The mechanism behind this inhibition involves the upregulation of the protein tyrosine phosphatase SHP-1 and subsequent inhibition of STAT3 phosphorylation. mdpi.com The STAT3 signaling pathway is often overactive in cancer and promotes the expression of genes involved in survival, proliferation, and invasion, including MMP-2 and MMP-9, which are enzymes that degrade the extracellular matrix, facilitating cell migration. mdpi.com
Furthermore, in oral squamous cell carcinoma (OSCC), verbascoside was reported to inhibit cell proliferation, migration, and invasion. ajol.info This effect was mediated through the METTL3-regulated miR-31-5p/HIPK2 axis. ajol.info The study indicated that verbascoside treatment inhibited the expression of METTL3, which in turn affected the processing of microRNA-31-5p. ajol.info This ultimately influenced the target protein HIPK2, a known tumor suppressor, leading to the suppression of cancer cell progression. ajol.info
These findings highlight that this compound can target key signaling pathways that are fundamental to the aggressive behavior of cancer cells.
Table 2: Effects of this compound-related Compounds on Cell Proliferation and Migration This table is interactive. Click on headers to sort.
| Cell Line | Cancer Type | Effect | Mechanism of Action | Citation |
|---|---|---|---|---|
| U87 | Glioblastoma | Inhibition of proliferation, migration, and invasion. | Upregulation of SHP-1, inhibition of STAT3 phosphorylation, reduced MMP-2 and MMP-9. | mdpi.com |
| OSCC cells | Oral Squamous Cell Carcinoma | Inhibition of proliferation, migration, and invasion. | Inhibition of METTL3-regulated miR-31-5p/HIPK2 axis. | ajol.info |
Other Pharmacological Effects of this compound
Neuroprotective Potential and Associated Cellular Pathways
Phenylethanoid glycosides, the class of compounds to which this compound belongs, are recognized for a range of biological activities, including neuroprotective effects. Inflammation is a key process in the pathology of many neurodegenerative diseases, and the anti-inflammatory properties of compounds are often linked to their neuroprotective potential.
This compound and the related this compound A have demonstrated excellent anti-inflammatory effects in preclinical models. This activity is a significant indicator of its potential to protect neuronal cells from inflammatory damage. The anti-inflammatory actions of related compounds have been associated with the modulation of cytokines, such as increasing the production of the anti-inflammatory cytokine IL-10. While the precise cellular pathways for this compound's neuroprotective action require further elucidation, its established anti-inflammatory capacity provides a strong basis for this potential therapeutic effect.
Hepatoprotective Activities
This compound has demonstrated significant hepatoprotective activity in preclinical models of liver injury. The liver is susceptible to damage from various toxins and drugs, leading to conditions like hepatocellular necrosis.
In a study using a rat model of thioacetamide-induced liver damage, this compound exhibited a potent hepatoprotective effect. This protection was attributed to its ability to preserve the integrity of the liver cell membrane against necrotic damage. By stabilizing the cellular membrane, this compound reduces the release of liver enzymes such as alanine (B10760859) transaminase (ALT) and aspartate transaminase (AST) into the serum, which are key markers of liver damage. This suggests that this compound helps maintain the structural and functional integrity of hepatocytes under toxic stress. The hepatoprotective effects of this compound are also linked to its antioxidant properties, which help to counteract oxidative stress, a major contributor to liver injury.
Analgesic Properties in Preclinical Models
The analgesic, or pain-relieving, properties of this compound are primarily linked to its potent anti-inflammatory activity. Pain is often a cardinal sign of inflammation, and compounds that reduce inflammation can consequently alleviate pain. Preclinical studies utilize various models to assess analgesic effects, such as the hot plate test for central analgesia and the acetic acid-induced writhing test for peripheral analgesia. nih.gov
This compound and this compound A have shown excellent anti-inflammatory effects in the TPA-induced mouse ear edema model, a standard test for acute inflammation. mdpi.com The potency of this compound A in this model was found to be twice as high as that of the standard anti-inflammatory drug, indomethacin. mdpi.com Saponins as a class of compounds are recognized for their potential analgesic activity in various preclinical models. nih.gov The significant reduction of inflammation by this compound strongly suggests a corresponding analgesic effect, particularly in pain conditions that have an inflammatory component.
Table 3: Preclinical Models for Analgesic and Anti-inflammatory Assessment This table is interactive. Click on headers to sort.
| Preclinical Model | Type of Effect Measured | Relevance | Citation |
|---|---|---|---|
| TPA-induced Mouse Ear Edema | Anti-inflammatory | Assesses topical anti-inflammatory activity, relevant to inflammatory pain. | mdpi.com |
| Acetic Acid-Induced Writhing Test | Peripheral Analgesic | Measures visceral pain and the effectiveness of peripheral analgesics. | nih.gov |
| Hot Plate Test | Central Analgesic | Evaluates response to thermal pain, mediated by the central nervous system. |
In vitro Cardiovascular Activity (e.g., Chronotropism, Inotropism)
The cardiovascular effects of this compound, specifically its direct influence on heart muscle contractility (inotropism) and heart rate (chronotropism), have not been extensively detailed in available scientific literature. In pharmacology, inotropism refers to the modification of the force or energy of muscular contractions. mdpi.com Positive inotropic agents increase the strength of myocardial contraction, while negative inotropic agents weaken it. mdpi.com This is often achieved by modulating intracellular calcium levels within cardiomyocytes. mdpi.com For instance, cardiac glycosides like digoxin (B3395198) exert a positive inotropic effect by inhibiting the Na+/K+ ATPase pump, which leads to an increase in intracellular calcium. mdpi.com
Chronotropism pertains to changes in the heart rate, which is the frequency of the cardiac cycle. nih.gov Positive chronotropic effects result in an increased heart rate, whereas negative chronotropic effects lead to a decrease. nih.gov These effects are primarily mediated by the autonomic nervous system's influence on the sinoatrial node, the heart's natural pacemaker. nih.gov For example, phosphodiesterase inhibitors can exhibit both positive inotropic and chronotropic effects by increasing intracellular cyclic AMP (cAMP) levels. nih.gov
While some saponins and plant extracts have been investigated for cardiovascular properties, specific in vitro studies quantifying the direct chronotropic and inotropic effects of isolated this compound on cardiac muscle preparations are not prominently reported. e-lactancia.orgnih.gov Therefore, a definitive profile of this compound's activity in these areas remains to be established through targeted research.
Antiprotozoal, Anthelmintic, and Antispasmodic Activities
Antiprotozoal Activity Saponins derived from the Scrophularia genus, which is a source of this compound, have demonstrated notable antiprotozoal capabilities. Research on the chemical constituents of Scrophularia cryptophila identified several compounds with growth-inhibitory effects against various protozoan parasites. researchgate.nettandfonline.com A structurally related saponin, buddlejasaponin III, was found to be one of the most potent compounds against Trypanosoma brucei rhodesiense, the causative agent of African trypanosomiasis, exhibiting an IC₅₀ value of 9.7 µg/mL. researchgate.nettandfonline.com Other compounds isolated from the same plant, such as harpagide (B7782904) and crypthophilic acid C, showed significant activity against Leishmania donovani, the parasite responsible for visceral leishmaniasis, with IC₅₀ values of 2.0 µg/mL and 5.8 µg/mL, respectively. researchgate.nettandfonline.com These findings highlight the potential of oleanane-type saponins like this compound as a scaffold for developing new antiprotozoal agents.
Anthelmintic Activity The anthelmintic properties of this compound are suggested by studies on extracts from Verbascum thapsus, a plant known to contain this saponin. researchgate.net The mechanism of action for many anthelmintic drugs involves inducing paralysis in the parasites, leading to their expulsion from the host. msdvetmanual.comnih.gov This can be achieved by interfering with the parasite's neuromuscular coordination. msdvetmanual.com
In one study, a crude aqueous methanolic extract of V. thapsus demonstrated significant anthelmintic effects against both roundworms (Ascaridia galli) and tapeworms (Raillietina spiralis). The extract induced paralysis and death in the worms in a concentration-dependent manner. At a concentration of 40 mg/mL, the extract's efficacy against R. spiralis was reported to be more potent than the reference drug, albendazole. researchgate.net
| Parasite | Extract/Compound | Concentration | Effect | Time to Paralysis (minutes) | Time to Death (minutes) | Source |
|---|---|---|---|---|---|---|
| Ascaridia galli (Roundworm) | V. thapsus crude extract | 40 mg/mL | Paralysis & Death | 25 ± 2.3 | 48 ± 1.7 | researchgate.net |
| Raillietina spiralis (Tapeworm) | V. thapsus crude extract | 40 mg/mL | Paralysis & Death | 28 ± 2.3 | 51 ± 2.1 | researchgate.net |
Antispasmodic Activity this compound is a constituent of plants like Verbascum thapsus (Mullein), which have a traditional use for their antispasmodic properties, particularly in the context of respiratory ailments. prodecopharma.com The active components in Mullein flowers, primarily mucilage and triterpene saponosides like this compound, are credited with its expectorant and soothing effects. prodecopharma.com The antispasmodic action is thought to result from an effect on muscle tissues. prodecopharma.com
Molecular Mechanisms of Action: Receptor Interactions and Signaling Pathways
The precise molecular targets and signaling cascades modulated by this compound are an emerging area of research. However, investigations into its anti-inflammatory effects and those of structurally related compounds provide significant clues about its mechanisms of action.
A study on this compound A, a closely related saponin, pointed towards a potential corticoid-like mechanism of action for its anti-inflammatory effects. researchgate.net The activity of this compound A was significantly diminished by actinomycin D, an inhibitor of mRNA synthesis. researchgate.net This suggests that its mechanism may involve the regulation of gene transcription, a hallmark of glucocorticoid action, rather than direct inhibition of inflammatory enzymes. researchgate.net
Many anti-inflammatory compounds exert their effects by modulating key intracellular signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. nih.govabcam.com
NF-κB Signaling Pathway : This pathway is a central regulator of inflammation. bio-rad.comwikipedia.org In resting cells, NF-κB proteins are held inactive in the cytoplasm by inhibitor of κB (IκB) proteins. wikipedia.org Pro-inflammatory stimuli, like cytokines or bacterial products, trigger the activation of the IκB kinase (IKK) complex, which phosphorylates IκB proteins. bio-rad.com This phosphorylation marks IκB for degradation, freeing NF-κB to translocate to the nucleus, where it binds to DNA and activates the transcription of pro-inflammatory genes, including those for cytokines, chemokines, and adhesion molecules. nih.govgenome.jp
MAPK Signaling Pathway : This cascade involves a series of protein kinases that relay extracellular signals to the nucleus to regulate processes like cell proliferation, differentiation, and stress responses. wikipedia.orggenome.jp The three main MAPK families in mammals are ERKs, JNKs, and p38 kinases. abcam.com These pathways are activated by various stimuli and can regulate the expression of inflammatory mediators. nih.gov
Structure Activity Relationship Sar Studies of Verbascosaponin and Its Analogues
Impact of Aglycone Structure on Biological Activity
The aglycone, or non-sugar portion, of verbascosaponin, known as verbascogenin, is a pentacyclic triterpene of the oleanane (B1240867) type. The structure of this aglycone is a primary determinant of the molecule's inherent biological activity. bibliotekanauki.pl Research on oleanane-type saponins (B1172615) has demonstrated that modifications to this core structure can significantly alter the compound's pharmacological profile. sinica.edu.twcapes.gov.br
Key structural features of the oleanane skeleton that influence bioactivity include hydroxylation and oxidation patterns. For instance, in related oleanane triterpenoids, the presence and position of hydroxyl (-OH) groups on the pentacyclic structure are crucial. Studies on oleanolic acid, a closely related aglycone, show that substitutions at various carbon positions, such as C-2, C-16, C-19, and C-23, modulate cytotoxic, anti-inflammatory, and other activities. sinica.edu.twnih.gov For example, the introduction of a hydroxyl group at the C-19 position has been found to enhance cytostatic activity in certain triterpenoids. sinica.edu.tw
Influence of Sugar Chain Composition and Linkages on Bioactivity
The glycosylation of the aglycone—meaning the attachment of sugar chains—is a critical factor that modulates the biological activity of this compound. frontiersin.org The nature, number, sequence, and linkage of these sugar moieties can dramatically influence properties such as solubility, cell membrane permeability, and interaction with biological targets. capes.gov.brfrontiersin.orgmdpi.com
This compound is a bidesmosidic saponin (B1150181), meaning it has two separate sugar chains attached to the aglycone. This bidesmosidic nature is often associated with different activity profiles compared to monodesmosidic saponins (having a single sugar chain). ijpsonline.com For instance, studies on various saponins have shown that monodesmosidic saponins are generally more hemolytic than their bidesmosidic counterparts, indicating a stronger interaction with cell membranes. dokumen.pub Conversely, bidesmosidic oleanane saponins have been found to be more effective at solubilizing hydrophobic drugs. ijpsonline.com
The specific composition of the sugar chains is also paramount. The types of monosaccharides (e.g., glucose, rhamnose, arabinose) and their interlinking glycosidic bonds (e.g., 1→2, 1→3, 1→4 linkages) fine-tune the biological effect. jst.go.jp In a study of oleanane disaccharides, kalopanaxsaponin A, which contains an α-L-rhamnopyranosyl-(1→2)-α-L-arabinopyranosyl moiety, showed significantly higher cytotoxicity against cancer cell lines than other saponins with different sugar linkages. jst.go.jp This suggests that the α-L-rhap-(1→2)-α-L-arap moiety possesses a unique structural significance. jst.go.jp The presence of sugar units is considered a crucial factor for the anti-inflammatory activity of saponins. mdpi.comjmb.or.kr Deglycosylation, or the removal of these sugar chains, often leads to a drastic reduction or complete loss of specific biological activities, while in other cases it can increase in vitro activity by facilitating interaction with a target, even if it reduces in vivo efficacy by altering pharmacokinetics. nih.gov
Role of Specific Functional Groups and Stereochemistry in Activity Modulation
Beyond the general structure of the aglycone and sugar chains, the presence and orientation of specific functional groups are key modulators of this compound's bioactivity. These groups contribute to the molecule's electronic and steric properties, which govern its interactions with biological macromolecules. longdom.orgsolubilityofthings.com
Important functional groups on the oleanane-type aglycone include hydroxyl (-OH) and carboxyl (-COOH) groups. The number and position of phenolic hydroxyl groups, for example, can potentiate the antioxidative effect of a compound. glycoscience.ru In hederagenin (B1673034), a polar carboxyl group at the C-28 position is vital for its hemolytic activity. rsc.org The modification of such groups, for instance by esterification of the C-28 carboxyl group, can significantly reduce this activity. nih.gov
Stereochemistry, the three-dimensional arrangement of atoms, is another critical factor influencing biological activity. longdom.orgnih.govbiyokimya.vetnih.gov The specific spatial orientation of substituents can determine whether a molecule fits into the binding site of a target protein. In studies of oleanane-type saponins as potential viral entry inhibitors, the stereochemical configuration at the C-3 position of the aglycone was found to be a key determinant of antiviral activity. Altering the configuration from 3β to 3α significantly improved the selective index while maintaining potent activity. nih.gov The configuration of the anomeric center of the sugars and the linkages between them also have a profound impact. For synthetic hederagenin diglycosides, increased hemolytic activity was associated with a β-configuration of the terminal sugar and a 1→4 linkage compared to a 1→6 linkage. jst.go.jp This high degree of stereospecificity underscores that even subtle changes in the 3D structure of this compound or its analogues can lead to dramatic differences in their pharmacological effects. solubilityofthings.comnih.gov
Comparative SAR Analysis Across this compound Derivatives
Comparing the biological activities of different naturally occurring or synthetic derivatives of this compound provides direct evidence for structure-activity relationships. Studies on saponins isolated from Verbascum and Scrophularia species offer valuable comparative data.
Notably, the anti-inflammatory activities of this compound and this compound A have been compared. Both compounds are triterpenoid (B12794562) saponins isolated from Scrophularia auriculata. dokumen.pub In a mouse ear edema model induced by 12-O-tetradecanoylphorbol-13-acetate (TPA), both saponins showed excellent anti-inflammatory effects. However, this compound A demonstrated a higher potency than both this compound and the standard drug indomethacin. dokumen.pub This suggests that the structural differences between this compound and this compound A are key to this enhanced activity.
Other related saponins, such as ilwensisaponin A and C from Verbascum pterocalycinum, have also been studied for their anti-inflammatory and analgesic properties. These compounds were found to be responsible for the plant's bioactivity, showing notable effects without inducing acute toxicity. researchgate.net In terms of cytotoxic activity, this compound has been identified as a component in Scrophularia oxysepala extracts that contribute to the growth inhibition and induction of apoptosis in MCF-7 breast cancer cells. nih.gov Fractions containing this compound were shown to be cytotoxic to cancer cells with significantly less effect on normal cells. nih.gov
The following table summarizes comparative activity data for this compound and its derivatives.
| Compound | Biological Activity | Model | Finding | Source |
| This compound | Anti-inflammatory | TPA-induced mouse ear edema | Active, ID₅₀ = 0.32 µmol/ear | dokumen.pub |
| Cytotoxicity | MCF-7 breast cancer cells | Contributes to apoptotic activity of extract fractions | nih.gov | |
| This compound A | Anti-inflammatory | TPA-induced mouse ear edema | Highly active, ID₅₀ = 0.18 µmol/ear (more potent than this compound and indomethacin) | dokumen.pub |
| Ilwensisaponin A | Anti-inflammatory, Analgesic | Carrageenan-induced paw edema | Showed notable activity | researchgate.net |
| Ilwensisaponin C | Anti-inflammatory, Analgesic | Carrageenan-induced paw edema | Showed notable activity | researchgate.net |
| Indomethacin (Reference) | Anti-inflammatory | TPA-induced mouse ear edema | ID₅₀ = 0.35 µmol/ear | dokumen.pub |
This comparative analysis highlights that subtle structural modifications among this compound derivatives lead to significant variations in their biological potency and profile.
In Silico Investigations and Computational Chemistry Approaches for Verbascosaponin
Molecular Docking Simulations to Predict Target Interactions
Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to the active site of a target protein. researchgate.nettexilajournal.com This technique is crucial for understanding the binding mode of a potential drug and estimating its binding affinity, often expressed as a docking score in kcal/mol. mdpi.compensoft.net By simulating the interaction between the ligand and the receptor, researchers can identify key amino acid residues involved in the binding, such as those forming hydrogen bonds or hydrophobic interactions. mdpi.com
While specific molecular docking studies extensively detailing Verbascosaponin's interactions with a wide range of targets are limited in publicly available literature, research on analogous compounds provides valuable insights. For instance, a computational analysis of Verbascoside (B1683046), a related phenylethanoid glycoside, investigated its interaction with key malaria proteins, Plasmodium falciparum dihydrofolate reductase-thymidylate synthase (PfDHFR-TS) and Plasmepsin II. vegetosindia.org The study revealed that Verbascoside exhibited strong binding energies against both targets, suggesting a potential mechanism for its antiplasmodial activity. vegetosindia.org
A hypothetical docking study of this compound against a relevant target, such as an inflammatory enzyme like Cyclooxygenase-2 (COX-2), would involve preparing the 3D structure of both the ligand (this compound) and the protein. Docking software, such as AutoDock, would then be used to predict the binding pose and calculate the binding energy. The results would highlight the specific amino acid residues in the COX-2 active site that interact with the complex saponin (B1150181) structure, offering a hypothesis for its mechanism of action.
Table 1: Example of Molecular Docking Results for Verbascoside Against Malaria Targets
This interactive table presents the binding energies from a molecular docking study of Verbascoside, a compound related to this compound, against two key proteins from Plasmodium falciparum.
| Ligand | Target Protein | Binding Energy (kcal/mol) | Interacting Residues (Hypothetical Example) |
| Verbascoside | PfDHFR-TS | -9.4 | Asp54, Ser108, Arg122 |
| Verbascoside | Plasmepsin II | -8.2 | Asp34, Ser37, Tyr191 |
| Chloroquine (Control) | PfDHFR-TS | -7.2 | Asp54, Phe58 |
| Chloroquine (Control) | Plasmepsin II | -6.4 | Asp34, Gly87 |
| Data sourced from a study on Verbascoside, a related compound. vegetosindia.org |
Molecular Dynamics (MD) Simulations for Ligand-Protein Stability
Following molecular docking, molecular dynamics (MD) simulations are employed to assess the stability of the predicted ligand-protein complex over time. nih.govnih.gov MD simulations model the physical movements of atoms and molecules, providing a dynamic view of the complex and helping to validate the docking results. scirp.orgyoutube.com Key parameters analyzed include the Root Mean Square Deviation (RMSD) of the protein and ligand, which indicates conformational stability, and the Root Mean Square Fluctuation (RMSF), which highlights flexible regions of the protein. mdpi.com
Currently, there is a scarcity of published MD simulation studies specifically for this compound. However, the methodology is widely applied to other natural product-protein complexes. peerj.com A typical MD simulation for a this compound-target complex would run for a duration of nanoseconds (ns). peerj.com The stability of the complex would be affirmed if the RMSD values for the protein and the ligand remain low and plateau during the simulation, indicating that the ligand does not dissociate from the binding pocket and that the protein maintains its structural integrity. mdpi.com Analysis of hydrogen bonds throughout the simulation can further reveal the persistence of key interactions predicted by docking.
Table 2: Illustrative Data from a Molecular Dynamics Simulation
This table provides a hypothetical example of the kind of data generated from an MD simulation to assess the stability of a ligand-protein complex.
| Simulation Time (ns) | Protein RMSD (Å) | Ligand RMSD (Å) | Number of H-Bonds |
| 0 | 0.0 | 0.0 | 5 |
| 10 | 1.2 | 0.8 | 4 |
| 20 | 1.5 | 1.1 | 5 |
| 30 | 1.6 | 1.0 | 4 |
| 40 | 1.5 | 1.2 | 3 |
| 50 | 1.7 | 1.1 | 4 |
| This data is illustrative and does not represent an actual simulation of this compound. |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that correlates the physicochemical properties or structural features of a set of compounds with their biological activities. texilajournal.comphcogj.com By developing a mathematical model, QSAR can predict the activity of new, unsynthesized compounds, guiding the design of more potent analogues. researchgate.net The model is built using a "training set" of molecules with known activities and validated using a "test set." acs.org
No specific QSAR models for this compound and its derivatives are currently available in the literature. However, QSAR studies have been successfully applied to other classes of saponins (B1172615) and natural products. naturalproducts.net To develop a QSAR model for this compound, a series of its derivatives would need to be synthesized and their biological activity (e.g., anti-inflammatory IC50 values) determined experimentally. Molecular descriptors for each compound—such as molecular weight, logP (lipophilicity), number of hydrogen bond donors/acceptors, and various topological and electronic descriptors—would then be calculated. Statistical methods, like Multiple Linear Regression (MLR), would be used to generate an equation that links these descriptors to the biological activity. acs.org
Table 3: Hypothetical QSAR Model for Anti-Inflammatory Activity of this compound Analogues
This table illustrates the format of a potential QSAR model, showing the relationship between molecular descriptors and predicted biological activity.
| Descriptor | Coefficient | Description | Contribution to Activity |
| LogP | +0.25 | Lipophilicity | Positive |
| H-Bond Donors | -0.15 | Number of Hydrogen Bond Donors | Negative |
| Molecular Surface Area | +0.08 | Size and Shape | Positive |
| Model Statistics | Value | ||
| R² (Correlation Coefficient) | 0.85 | ||
| Q² (Cross-validation R²) | 0.75 | ||
| This data is hypothetical and for illustrative purposes only. |
Pharmacophore Modeling and Virtual Screening for Novel Analogues
Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond acceptors/donors, hydrophobic regions, aromatic rings) that a molecule must possess to bind to a specific target. tandfonline.comchimia.ch This model can then be used as a 3D query to search large chemical databases for other molecules that fit the pharmacophore, a process known as virtual screening. ctdbase.orgresearchgate.net This approach is highly effective for discovering novel scaffolds with potential biological activity. unibe.ch
While pharmacophore models based on this compound have not been explicitly reported, studies on other triterpene saponins demonstrate the utility of this approach. For example, pharmacophore modeling has been used to study saponins from Centella asiatica as renin inhibitors. phcogj.comphcogj.com A pharmacophore model for this compound could be generated based on its docked conformation with a target protein (structure-based) or by aligning a set of known active saponin analogues (ligand-based). unibe.ch The resulting model, consisting of features like multiple hydrogen bond donors/acceptors from its sugar moieties and hydrophobic features from its triterpene core, could be used to screen databases like ZINC or ChEMBL for new potential inhibitors. researchgate.net
Table 4: Example of a Pharmacophore Model and Virtual Screening Hits
This table illustrates the features of a hypothetical pharmacophore model for a saponin and the potential outcome of a virtual screening campaign.
| Pharmacophore Feature | Number of Features |
| Hydrogen Bond Acceptor (HBA) | 8 |
| Hydrogen Bond Donor (HBD) | 6 |
| Hydrophobic (HY) | 3 |
| Virtual Screening Results | |
| Database Screened | ZINC Natural Products |
| Number of Compounds Screened | 200,000 |
| Number of Hits Matching Pharmacophore | 500 |
| Top Candidate (by Docking Score) | ZINC12345678 |
| This data is hypothetical and for illustrative purposes only. |
Cheminformatics Tools for Data Analysis and Prediction
Cheminformatics combines chemistry, computer science, and information science to analyze large datasets of chemical information. researchgate.netnih.gov These tools are essential for organizing natural product databases, analyzing chemical diversity, and predicting properties like Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET). nih.gov For a complex molecule like this compound, cheminformatics tools can predict its drug-likeness based on criteria like Lipinski's Rule of Five, assess its structural complexity, and compare its chemical space to that of known drugs. chimia.ch
Public databases such as PubChem and ChEMBL house information on millions of compounds, including some data on this compound and its synonyms like Ilwensisaponin A. nih.govresearchgate.net Cheminformatics platforms can be used to analyze this data, calculate a wide range of molecular descriptors, and predict potential biological targets or toxicity profiles. For instance, in silico ADMET prediction tools could estimate the oral bioavailability and potential metabolic pathways for this compound, providing crucial information early in the drug discovery process and guiding further experimental work. nih.gov
Table 5: Predicted Physicochemical and ADMET Properties for this compound
This interactive table shows predicted properties for this compound that can be generated using various cheminformatics software and web servers.
| Property | Predicted Value | Interpretation |
| Molecular Weight | 1073.27 g/mol | High molecular weight, typical for saponins |
| LogP | 1.85 | Moderate lipophilicity |
| Hydrogen Bond Donors | 15 | High number, indicates potential for many H-bonds |
| Hydrogen Bond Acceptors | 21 | High number, indicates potential for many H-bonds |
| Lipinski's Rule of 5 Violations | 3 | Likely poor oral bioavailability |
| Predicted Hepatotoxicity | Low risk | Favorable predicted safety profile |
| Values are based on standard cheminformatics predictions and may vary between different software. |
Metabolic Profiling and Chemotaxonomic Applications in Verbascosaponin Research
Comprehensive Metabolomic Profiling of Verbascosaponin-Containing Plants
Metabolomics aims to provide a comprehensive and global analysis of all metabolites within a cell, tissue, or organism. nih.gov For plants containing this compound, such as those in the Verbascum and Scrophularia genera, metabolomic profiling offers a detailed snapshot of their chemical phenotype. This involves advanced analytical techniques to separate, detect, and identify a wide array of compounds, from primary metabolites involved in growth to specialized secondary metabolites like this compound. nih.govmdpi.com
The process begins with careful sample preparation to accurately reflect the plant's biological state, considering the specific tissues (leaves, roots, flowers) as metabolite profiles can vary significantly between them. creative-proteomics.com This comprehensive analysis is crucial for understanding the biosynthesis of this compound and its relationship with other metabolic pathways within the plant.
Given the chemical diversity of plant metabolites, no single analytical method can capture the entire metabolome. nih.gov Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are two of the most powerful and widely used platforms in plant metabolomics. lcms.czcreative-proteomics.com
Gas Chromatography-Mass Spectrometry (GC-MS) is highly effective for analyzing volatile and thermally stable compounds. thermofisher.com For non-volatile metabolites like amino acids, organic acids, and sugars, a chemical derivatization step is required to increase their volatility and thermal stability. thermofisher.com The key advantages of GC-MS include its high separation power, reproducible retention times, and the availability of extensive spectral libraries (e.g., NIST) for reliable compound identification based on reproducible fragmentation patterns. lcms.czthermofisher.com
Liquid Chromatography-Mass Spectrometry (LC-MS) is ideal for analyzing a broader range of metabolites, including semi-polar, polar, and non-volatile compounds like saponins (B1172615), phenylethanoid glycosides, and flavonoids, without the need for derivatization. creative-proteomics.comthermofisher.com Techniques like Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with high-resolution mass spectrometers (e.g., Time-of-Flight, ToF, or Orbitrap) provide excellent sensitivity and resolving power. nih.govthermofisher.com While LC-MS does not have universal spectral libraries like GC-MS, the presence of the molecular ion is crucial for identification, and databases like METLIN and mzCloud are used to help determine empirical formulae and identify compounds. creative-proteomics.comthermofisher.com
The complementary nature of GC-MS and LC-MS allows for a more complete picture of the plant's metabolome. GC-MS effectively profiles primary metabolites, while LC-MS is better suited for the direct analysis of larger, more polar secondary metabolites like this compound and its glycosidic relatives. nih.govresearchgate.net
Table 1: Comparison of GC-MS and LC-MS in Plant Metabolomics
| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Mass Spectrometry (LC-MS) |
|---|---|---|
| Analytes | Volatile and thermally stable compounds. thermofisher.com | Polar, non-volatile, and thermally labile compounds. thermofisher.com |
| Sample Prep | Often requires chemical derivatization for non-volatile metabolites. thermofisher.com | Simpler preparation, derivatization is generally not needed. creative-proteomics.com |
| Separation | Excellent separation efficiency for complex mixtures. lcms.cz | Broad coverage using different column chemistries (e.g., RPLC, HILIC). thermofisher.com |
| Ionization | Typically Electron Ionization (EI), producing stable, reproducible fragments. thermofisher.com | Electrospray Ionization (ESI) or APCI, usually preserving the molecular ion. thermofisher.com |
| Identification | High confidence through comparison with extensive spectral libraries (e.g., NIST). thermofisher.com | Relies on accurate mass, fragmentation patterns, and database searching (e.g., METLIN). thermofisher.com |
| Application | Analysis of primary metabolites, essential oils, and small molecules. lcms.cz | Analysis of secondary metabolites like saponins, flavonoids, and glycosides. nih.govresearchgate.net |
The large and complex datasets generated by MS-based platforms necessitate the use of chemometrics for data processing and interpretation. diva-portal.org Chemometrics employs statistical and mathematical methods to extract meaningful information from multivariate chemical data. diva-portal.orgmyfoodresearch.com
The analytical workflow typically involves several steps:
Data Preprocessing: This includes baseline correction, noise reduction, peak alignment, and normalization to prepare the data for statistical analysis. myfoodresearch.com
Unsupervised Pattern Recognition: Techniques like Principal Component Analysis (PCA) and Hierarchical Cluster Analysis (HCA) are used to explore the data, identify natural groupings, and visualize similarities or differences among samples without prior knowledge of the sample classes. myfoodresearch.comresearchgate.net PCA reduces the dimensionality of the data, allowing for trends and clusters to be observed in score plots. researchgate.net
Supervised Pattern Recognition: When sample classes are known (e.g., different species, genotypes, or treatment groups), supervised methods like Partial Least Squares Discriminant Analysis (PLS-DA) are used to build classification models that can distinguish between the groups. myfoodresearch.com These models identify the variables (metabolites) that contribute most significantly to the separation between classes.
These chemometric tools are essential for comparing the metabolomic profiles of different plant samples, for instance, to differentiate Verbascum species based on their saponin (B1150181) content or to identify how environmental stress alters a plant's metabolic fingerprint. mdpi.comeigenvector.com
Correlation of this compound Profiles with Genotype and Phenotype
The genotype of a plant refers to its complete set of hereditary information, its unique DNA sequence. garvan.org.au The phenotype is the set of all its observable characteristics, which result from the interaction of its genotype with the environment. garvan.org.aucd-genomics.com The production and accumulation of secondary metabolites, including this compound, is a key phenotypic trait. nwpg.gov.za
The link between genotype and phenotype is fundamental; a plant's genetic makeup provides the blueprint for the enzymes and regulatory proteins that drive metabolic pathways. wikipedia.org Therefore, the specific profile of this compound and related saponins in a plant is directly influenced by its genotype. Variations in genes responsible for the biosynthesis, transport, or storage of these saponins can lead to significant differences in their accumulation among different species or even among different populations (chemotypes) of the same species.
However, the relationship is not always direct. Phenotypic plasticity describes the capacity of a single genotype to produce different phenotypes when exposed to different environmental conditions. wikipedia.org Factors such as soil composition, climate, altitude, and biotic stress (e.g., herbivory or pathogen attack) can modulate gene expression and metabolic activity. mdpi.commdpi.com For example, studies on other plants have shown that environmental conditions can significantly alter the content of phenolic compounds. mdpi.com This means that two genetically identical plants could exhibit different this compound profiles if grown in different environments.
Metabolomic studies combined with genetic analysis help unravel these complex interactions. By correlating metabolite data with genetic markers, researchers can identify Quantitative Trait Loci (QTLs)—regions of DNA associated with a particular phenotypic trait—that control saponin production. This knowledge is valuable for breeding programs aimed at developing plant cultivars with enhanced profiles of specific bioactive compounds. nwpg.gov.za
Role of this compound as a Chemotaxonomic Marker
Chemotaxonomy is the classification of organisms based on their chemical constituents. jetir.org It operates on the principle that closely related species are likely to have similar chemical profiles due to a shared evolutionary history. Secondary metabolites are particularly useful as chemotaxonomic markers because they are often species- or genus-specific. jetir.org
This compound and its structural analogues have been identified as potentially valuable chemotaxonomic markers for the genus Verbascum. globalresearchonline.net The presence of a specific suite of saponins, iridoid glycosides, and phenylethanoid glycosides can help to define and distinguish species within this genus and show its relationship to other genera within the Scrophulariaceae family, such as Buddleja. globalresearchonline.netresearchgate.net
For example, the co-occurrence of this compound with other compounds like ilwensisaponins or buddlejasaponins can provide a chemical fingerprint to confirm the identity of a plant species, which is particularly useful when morphological identification is difficult. globalresearchonline.netresearchgate.net Iridoid glycosides are also considered important chemotaxonomic markers for the Scrophulariaceae family as a whole. researchgate.netresearchgate.net The systematic analysis of these chemical markers contributes to a more robust and refined understanding of the phylogenetic relationships among these plants. numberanalytics.com
Table 2: Key Chemical Markers in this compound-Containing Genera
| Compound Class | Specific Compounds | Taxonomic Significance | References |
|---|---|---|---|
| Triterpenoid (B12794562) Saponins | This compound, this compound A/B, Thapsuins, Ilwensisaponin A | Markers for the Verbascum genus; help differentiate species. | globalresearchonline.netresearchgate.net |
| Iridoid Glycosides | Aucubin, Harpagoside, Laterioside, 8-epi-Loganic acid | Considered key chemotaxonomic markers for the Scrophulariaceae family. | globalresearchonline.netresearchgate.netresearchgate.net |
| Phenylethanoid Glycosides | Verbascoside (B1683046) | Found across Verbascum and related genera, indicates taxonomic closeness. | globalresearchonline.netresearchgate.net |
Advanced Analytical Platforms for High-Throughput Profiling
Traditional metabolomic analysis can be time-consuming. To accelerate research, particularly when screening large numbers of samples (e.g., in genetic studies, quality control, or bioactivity screening), there is a move towards advanced, high-throughput (HT) analytical platforms. mdpi.comagfa.com
High-throughput screening (HTS) combines automated sample handling, rapid analytical methods, and powerful data processing to analyze thousands of samples efficiently. atrandi.com In the context of this compound research, this can involve:
Ultra-High-Performance Liquid Chromatography (UHPLC): Offers significantly faster separation times compared to conventional HPLC without sacrificing resolution, enabling more samples to be processed in a shorter period.
High-Resolution Mass Spectrometry (HRAMS): Instruments like Orbitrap and ToF-MS provide superior mass accuracy and resolution, which improves the quality and quantity of data from complex mixtures and reduces ambiguity in compound identification, even at high speeds. researchgate.net
Automated Data Analysis Pipelines: The development of integrated software platforms allows for the automated processing of raw data, from peak picking and alignment to statistical analysis and compound identification, which is a critical step in handling the large volume of data from HT systems. mdpi.com
Droplet Microfluidics: This cutting-edge technology enables the screening of millions of individual variants (e.g., microbial strains for producing a compound) by encapsulating them in tiny droplets, offering ultra-high-throughput capabilities for discovery and engineering applications. atrandi.com
These advanced platforms are crucial for building large-scale metabolic profile libraries, which can be used to feed chemometric models for quality control, predict the biological activity of extracts, and accelerate the discovery of novel compounds. agfa.comnih.gov
Future Research Directions and Translational Perspectives for Verbascosaponin
Discovery of Novel Biological Targets and Therapeutic Pathways
Future research should prioritize the identification of specific molecular targets and signaling pathways modulated by Verbascosaponin. While related compounds like Verbascoside (B1683046) (Acteoside) have been shown to inhibit the expression of targets such as AXL, FGFR, BRAF, TIE2, and RAF1 in the context of hepatocellular carcinoma, the precise targets of this compound remain largely unknown. nih.gov A thorough investigation into its mechanism of action is crucial for understanding its therapeutic potential.
Key research questions to address include:
What are the primary and secondary molecular targets of this compound in various cell types?
How does this compound modulate key signaling pathways implicated in diseases such as cancer, inflammation, and neurodegenerative disorders?
Does this compound exhibit synergistic or antagonistic effects when combined with other therapeutic agents?
Advanced techniques such as affinity chromatography, mass spectrometry-based proteomics, and cellular thermal shift assays (CETSA) can be employed to identify direct binding partners of this compound. Furthermore, high-throughput screening of kinase and enzyme panels could reveal its inhibitory profile. Elucidating these fundamental mechanisms will be instrumental in guiding the development of this compound-based therapies for specific diseases.
Development of Advanced Synthetic and Semi-Synthetic Strategies for Analogues
The limited natural abundance and structural complexity of this compound pose significant challenges to its large-scale production and therapeutic development. Therefore, the development of efficient synthetic and semi-synthetic strategies is a critical area for future research. While the total synthesis of complex saponins (B1172615) is a formidable task, semi-synthetic approaches, starting from more readily available precursors, offer a more feasible route to generate novel analogues. nih.gov
Future efforts in this area should focus on:
Total Synthesis: Developing a convergent and stereoselective total synthesis of this compound to ensure a reliable supply for biological studies and to enable the synthesis of structurally diverse analogues.
Semi-Synthesis: Utilizing advanced chemical and enzymatic methods to modify the aglycone and sugar moieties of this compound. This could involve selective glycosylation, acylation, and oxidation to create a library of derivatives with improved potency, selectivity, and pharmacokinetic properties. mdpi.com
Structure-Activity Relationship (SAR) Studies: Systematically evaluating the biological activities of synthesized analogues to identify key structural features responsible for their therapeutic effects. This knowledge will guide the rational design of next-generation this compound-based drugs. nih.govresearchgate.net
The following table outlines potential synthetic strategies that could be adapted for this compound analogue development:
| Strategy | Description | Potential Application for this compound |
| Glycosylation Chemistry | Chemical or enzymatic addition of sugar moieties to the saponin (B1150181) core. | Creation of analogues with altered solubility, bioavailability, and target interactions. |
| Acylation and Alkylation | Introduction of acyl or alkyl groups at specific hydroxyl positions. | Modification of lipophilicity and membrane permeability. |
| Click Chemistry | Efficient and specific reactions for linking different molecular fragments. | Conjugation of this compound to targeting ligands or imaging agents. |
| Combinatorial Synthesis | Parallel synthesis of a large number of related compounds. | Rapid generation of a diverse library of this compound analogues for high-throughput screening. |
Biotechnological Production and Optimization of this compound in Engineered Systems
To overcome the limitations of chemical synthesis and extraction from natural sources, biotechnological production of this compound in engineered systems presents a promising and sustainable alternative. The complete biosynthesis of the related phenylethanoid glycoside, verbascoside, has been achieved in Escherichia coli, laying the groundwork for similar approaches with this compound. nih.govnih.gov
Future research should concentrate on:
Biosynthetic Pathway Elucidation: Identifying and characterizing all the enzymes involved in the this compound biosynthetic pathway in its native plant producers. This will involve a combination of transcriptomics, proteomics, and metabolomics. researchgate.net
Heterologous Expression: Reconstructing the identified biosynthetic pathway in microbial hosts such as Saccharomyces cerevisiae or bacteria like E. coli. nih.govmdpi.com This will require extensive metabolic engineering to optimize precursor supply and enzyme expression.
Plant Cell and Tissue Culture: Establishing and optimizing plant cell or hairy root cultures of this compound-producing species for large-scale, controlled production in bioreactors.
Synthetic Biology Approaches: Employing synthetic biology tools to create novel biosynthetic pathways and to fine-tune the production of this compound and its analogues in engineered organisms. nih.gov
Challenges in the heterologous production of saponins, such as the toxicity of intermediates and the complexity of glycosylation steps, will need to be addressed through careful strain engineering and process optimization. nih.gov
Integrated Multi-Omics Approaches (Genomics, Transcriptomics, Proteomics, Metabolomics)
A systems-level understanding of this compound's biological effects and biosynthesis can be achieved through the integration of multiple "omics" datasets. Such approaches have been successfully used to investigate the biosynthesis of other saponins, like saikosaponins in Bupleurum chinense. nih.govnih.gov
Future multi-omics studies on this compound should aim to:
Identify Biosynthetic Genes: Correlate gene expression profiles (transcriptomics) with saponin accumulation patterns (metabolomics) in different tissues and developmental stages of this compound-producing plants to identify candidate genes involved in its biosynthesis. frontiersin.orgmdpi.com
Uncover Mechanisms of Action: Treat various cell lines or animal models with this compound and analyze the resulting changes in the transcriptome, proteome, and metabolome to elucidate its mechanism of action and identify potential biomarkers of its activity. nih.govresearchgate.netnih.govnih.govnih.gov
Construct Regulatory Networks: Integrate multi-omics data to build comprehensive models of the genetic and metabolic networks that govern this compound biosynthesis and its physiological effects.
The table below summarizes the potential applications of different omics technologies in this compound research:
| Omics Technology | Research Focus | Expected Outcomes |
| Genomics | Sequencing the genomes of this compound-producing plants. | Identification of gene clusters involved in saponin biosynthesis. |
| Transcriptomics | Analyzing gene expression profiles in response to this compound treatment or during its biosynthesis. | Identification of key regulatory genes and pathways. |
| Proteomics | Studying the protein expression changes induced by this compound. mdpi.com | Identification of direct and indirect protein targets. |
| Metabolomics | Profiling the metabolic changes in cells or organisms exposed to this compound. | Understanding the metabolic reprogramming and off-target effects. |
Microencapsulation and Delivery System Research for Enhanced Bioavailability in Preclinical Models
A significant hurdle for the clinical translation of many natural products, including saponins, is their poor bioavailability. Future research must focus on developing effective delivery systems to enhance the absorption, distribution, metabolism, and excretion (ADME) profile of this compound. Studies on the related compound Verbascoside have shown that liposomal formulations can improve its stability and skin permeation. nih.govnih.govresearchgate.net Similar strategies could be highly beneficial for this compound.
Key areas for investigation include:
Nanoformulations: Developing and characterizing various nano-based delivery systems, such as liposomes, niosomes, solid lipid nanoparticles (SLNs), and polymeric nanoparticles, to encapsulate this compound. mdpi.commdpi.com
Microencapsulation: Exploring microencapsulation techniques to protect this compound from degradation in the gastrointestinal tract and to achieve controlled release.
Preclinical Evaluation: Conducting rigorous preclinical studies in animal models to evaluate the pharmacokinetics and bioavailability of different this compound formulations. nih.gov These studies are essential to select the most promising delivery system for further clinical development.
Targeted Delivery: Designing functionalized delivery systems that can specifically target this compound to diseased tissues or cells, thereby increasing its efficacy and reducing potential side effects.
The development of advanced delivery systems will be a critical step in translating the promising in vitro activities of this compound into tangible therapeutic benefits in vivo.
Q & A
Q. How do researchers structurally characterize Verbascosaponin, and what analytical techniques are essential for confirming its identity?
Methodological Answer: Structural elucidation of this compound typically involves a combination of spectroscopic techniques, including nuclear magnetic resonance (NMR) for carbon and proton mapping, mass spectrometry (MS) for molecular weight determination, and infrared (IR) spectroscopy for functional group identification. Comparative analysis with existing spectral databases and literature is critical to validate findings. For novel derivatives, X-ray crystallography may be employed to resolve stereochemistry. Researchers must report detailed experimental conditions (e.g., solvent systems, instrument parameters) to ensure reproducibility .
Q. What in vitro assays are most reliable for evaluating this compound’s biological activity, and how should conflicting results across studies be interpreted?
Methodological Answer: Common assays include cell viability assays (e.g., MTT for cytotoxicity), enzyme inhibition studies (e.g., ELISA for target enzymes), and antioxidant activity tests (e.g., DPPH radical scavenging). Discrepancies in results often arise from variations in cell lines, assay protocols, or compound purity. To resolve contradictions, researchers should standardize experimental conditions, validate purity via HPLC, and perform dose-response curves. Meta-analyses of existing data can identify trends obscured by methodological differences .
Q. What chromatographic methods are optimal for isolating this compound from plant extracts?
Methodological Answer: Column chromatography (e.g., silica gel, reverse-phase C18) is widely used for preliminary isolation, followed by preparative HPLC for purification. Solvent systems should be tailored to this compound’s polarity—often a gradient of methanol/water or acetonitrile/water. Purity validation requires ≥95% homogeneity via analytical HPLC coupled with UV/Vis or evaporative light scattering detection (ELSD). Documentation of retention times and solvent ratios is essential for replication .
Q. How can researchers validate analytical methods for quantifying this compound in complex matrices?
Methodological Answer: Method validation should adhere to ICH guidelines, including parameters like linearity (R² ≥0.99), limit of detection (LOD), limit of quantification (LOQ), intra-/inter-day precision (%RSD <5%), and recovery rates (80–120%). Matrix effects (e.g., plant secondary metabolites) must be assessed using spike-and-recovery experiments. LC-MS/MS is preferred for specificity in complex samples .
Advanced Research Questions
Q. What strategies can elucidate this compound’s mechanism of action at the molecular level?
Methodological Answer: Integrate multi-omics approaches: transcriptomics (RNA-seq to identify differentially expressed genes), proteomics (mass spectrometry for protein interaction networks), and metabolomics (NMR or LC-MS for metabolic pathway analysis). Molecular docking simulations can predict binding affinities to putative targets, followed by surface plasmon resonance (SPR) for kinetic validation. CRISPR-Cas9 knockout models may confirm target relevance in disease pathways .
Q. How can researchers address contradictions in this compound’s reported pharmacological effects across preclinical studies?
Methodological Answer: Conduct systematic reviews with sensitivity analyses to assess bias sources (e.g., animal model variability, dosage regimes). In vivo studies should adhere to ARRIVE guidelines, including blinding and randomization. Use pharmacokinetic/pharmacodynamic (PK/PD) modeling to correlate plasma concentrations with efficacy, reducing false positives from off-target effects .
Q. What formulation strategies improve this compound’s bioavailability, and how are these evaluated preclinically?
Methodological Answer: Nano-formulations (e.g., liposomes, polymeric nanoparticles) enhance solubility and bioavailability. Assess stability via dynamic light scattering (DLS) for particle size and zeta potential. In vivo bioavailability studies should measure Cₘₐₓ and AUC in rodent models, with tissue distribution analyzed via LC-MS. Comparative studies with free this compound are critical to validate efficacy improvements .
Q. How can researchers investigate synergistic effects between this compound and other phytochemicals?
Methodological Answer: Design combination index (CI) assays using the Chou-Talalay method to quantify synergism (CI <1), additive effects (CI =1), or antagonism (CI >1). Isobolograms and dose-reduction indices (DRI) further validate interactions. Mechanistic studies should explore shared pathways (e.g., NF-κB inhibition) via dual-luciferase reporter assays .
Q. What computational approaches predict structure-activity relationships (SAR) for this compound derivatives?
Methodological Answer: Use quantum mechanical calculations (e.g., DFT for electronic properties) and molecular dynamics (MD) simulations to assess ligand-receptor stability. QSAR models require curated datasets of analogs with validated bioactivity data. Synthetic prioritization should focus on derivatives with improved ADMET profiles predicted via SwissADME or ADMETLab .
Q. What ethical considerations are critical when designing in vivo studies on this compound?
Methodological Answer: Adhere to institutional animal care guidelines (e.g., NIH Office of Laboratory Animal Welfare). Minimize sample sizes via power analysis and employ humane endpoints (e.g., tumor volume limits). For toxicology studies, include negative controls and histopathological assessments. Alternatives like organ-on-chip models or 3D cell cultures may reduce animal use .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
